(S)-2-Amino-4-cyanobutanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-cyanobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSTVUJXUYNIOQ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of (S)-2-Amino-4-cyanobutanoic acid
A Technical Guide to (S)-2-Amino-4-cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a non-proteinogenic α-amino acid. It details the molecule's structure, physicochemical properties, and a standard experimental protocol for its synthesis, targeting professionals in chemical and pharmaceutical research.
Molecular Structure and Stereochemistry
This compound is an aliphatic amino acid and nitrile.[1][2] Its structure is derived from a butanoic acid backbone, featuring an amino group at the alpha-carbon (C2) and a cyano group at the terminal C4 position.[1][2]
-
IUPAC Name: (2S)-2-amino-4-cyanobutanoic acid[3]
-
Common Synonyms: L-2-amino-4-cyanobutyric acid, γ-cyano-α-aminobutyric acid[1]
The C2 carbon is a chiral center. The "(S)" designation indicates the specific stereoconfiguration of the four groups around this carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This configuration is analogous to the L-configuration typical for naturally occurring amino acids.
Caption: Logical breakdown of the core structural components.
Physicochemical Properties
The key physicochemical data for this compound are summarized below. This information is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1][3] |
| Molecular Weight | 128.13 g/mol | [1][2][3] |
| Exact Mass | 128.0586 g/mol | [1][2][4] |
| CAS Number | 16051-93-7 (unspecified stereochemistry) | [2] |
| Melting Point | 221.5 - 223 °C | [2] |
| Topological Polar Surface Area | 87.1 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| SMILES | N--INVALID-LINK--C(O)=O | [3] |
Synthesis and Experimental Protocols
This compound is not typically isolated from natural sources and must be chemically synthesized. A common and efficient method is the dehydration of the side-chain amide of a protected L-glutamine derivative.[5] The nitrile group serves as a stable, soluble synthon for L-glutamine in peptide synthesis.[5][6]
Protocol: Dehydration of Nα-Cbz-L-Gln
This protocol describes the synthesis starting from Nα-benzyloxycarbonyl-L-glutamine (Cbz-L-Gln), a commercially available protected amino acid.
Objective: To convert the γ-carboxamide of Cbz-L-Gln to a nitrile, yielding Nα-Cbz-(S)-2-amino-4-cyanobutanoic acid, which can be subsequently deprotected.
Materials:
-
Nα-benzyloxycarbonyl-L-glutamine (Cbz-L-Gln)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Pyridine
-
Ethyl Acetate (EtOAc)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-L-Gln (1 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Dehydration: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and 5% NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected product.
-
-
Purification: Purify the crude Nα-Cbz-(S)-2-amino-4-cyanobutanoic acid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Deprotection (Optional): The Cbz protecting group can be removed via standard hydrogenolysis (H₂, Pd/C catalyst) to yield the final product, this compound.
References
- 1. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (2S)-2-amino-4-cyanobutanoic acid | Molport-008-268-024 | Novel [molport.com]
- 4. KEGG COMPOUND: C05717 [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-4-cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its unique structural features, including a reactive nitrile group. As a non-natural amino acid, a natural biosynthetic pathway for its production has not been identified. This technical guide provides a comprehensive overview of the established and potential synthetic routes for this compound, with a focus on chemical and chemoenzymatic methodologies. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its synthesis and application in research and development.
Introduction: A Non-Natural Building Block
This compound, also known as γ-cyano-α-L-aminobutyric acid, is an intriguing synthetic amino acid. Its structure, featuring a chiral center and a terminal nitrile group, makes it a valuable building block for the synthesis of modified peptides, peptidomimetics, and other complex organic molecules. The nitrile moiety can be further elaborated into various functional groups, such as amines, carboxylic acids, or tetrazoles, offering a versatile handle for molecular design.
It is crucial to note that, to date, this compound has not been found to occur naturally in any organism. Consequently, there is no known natural biosynthetic pathway for its production. This guide, therefore, focuses on the de novo synthesis of this compound through established chemical methods and explores potential chemoenzymatic strategies that represent the forefront of non-canonical amino acid synthesis.
Chemical Synthesis of this compound
Several chemical strategies have been employed for the synthesis of this compound. The primary challenge lies in the stereocontrolled introduction of the amine and cyano functionalities.
Synthesis via Dehydration of Protected L-Glutamine
A common and straightforward approach to synthesize γ-cyano-α-L-aminobutyric acid is through the dehydration of the side-chain amide of a suitably protected L-glutamine derivative. This method takes advantage of the readily available and enantiomerically pure starting material.
Experimental Protocol: Dehydration of N-Carbobenzoxy-L-Glutamine
-
Protection of L-Glutamine: To a solution of L-glutamine in aqueous sodium hydroxide, add benzyl chloroformate (Cbz-Cl) under controlled temperature and pH to obtain N-carbobenzoxy-L-glutamine (Cbz-Gln).
-
Dehydration: Suspend Cbz-Gln in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a coupling additive like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, N-carbobenzoxy-(S)-2-amino-4-cyanobutanoic acid, is purified by column chromatography.
-
Deprotection: The Cbz protecting group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield this compound.
Quantitative Data for Dehydration Synthesis
| Step | Reagents | Solvent | Typical Yield | Reference |
| Dehydration | DCC, HOBt | CH₂Cl₂ | 70-85% | [1] |
| Deprotection | H₂, Pd/C | Methanol | >90% | [1] |
Caption: Asymmetric synthesis of this compound.
Potential Chemoenzymatic Synthesis Routes
While a direct enzymatic route for the synthesis of this compound has not been reported, advancements in biocatalysis suggest plausible chemoenzymatic pathways. These approaches could offer greener and more efficient alternatives to purely chemical methods.
Transaminase-Mediated Amination of a Keto-Acid Precursor
A promising strategy involves the enzymatic amination of the corresponding α-keto acid, 2-oxo-4-cyanobutanoic acid. This keto acid could be synthesized chemically, and then a transaminase enzyme could be used to stereoselectively install the amino group.
Conceptual Experimental Workflow: Transaminase-Mediated Synthesis
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Chemical Synthesis of α-Keto Acid: Synthesize 2-oxo-4-cyanobutanoic acid from commercially available starting materials.
-
Enzymatic Transamination: In an aqueous buffer, incubate 2-oxo-4-cyanobutanoic acid with a suitable ω-transaminase and an amino donor (e.g., L-alanine or isopropylamine). The choice of enzyme is critical for achieving high conversion and enantioselectivity.
-
Product Isolation and Purification: After the enzymatic reaction, the product, this compound, can be isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography.
Key Considerations for Transaminase Selection:
-
Substrate Specificity: The transaminase must accept the bulky and functionalized 2-oxo-4-cyanobutanoic acid as a substrate.
-
Stereoselectivity: The enzyme should exhibit high (S)-selectivity to produce the desired enantiomer.
-
Process Stability: The enzyme must be stable under the required reaction conditions (pH, temperature, substrate concentration).
Caption: Conceptual chemoenzymatic synthesis via transamination.
Summary and Future Outlook
This compound is a valuable synthetic building block with no known natural biosynthetic pathway. Its synthesis relies on chemical methods, with the dehydration of protected L-glutamine and asymmetric synthesis using chiral auxiliaries being the most established routes. These methods provide access to the enantiomerically pure compound, which is essential for its applications in drug discovery and peptide chemistry.
The future of this compound synthesis may lie in the development of efficient chemoenzymatic routes. The identification and engineering of enzymes, such as transaminases with broad substrate specificity, could lead to more sustainable and scalable production methods. As the demand for non-canonical amino acids continues to grow, so too will the innovation in their synthesis, paving the way for new discoveries in chemical biology and medicinal chemistry.
References
The Natural Occurrence of (S)-2-Amino-4-cyanobutanoic Acid: A Technical Guide for Researchers
(S)-2-Amino-4-cyanobutanoic acid , also known as β-cyano-L-alanine (BCA) , is a non-proteinogenic amino acid found in a variety of plant species. This potent neurotoxin plays a significant role in plant defense mechanisms and has implications for human and animal health due to its association with lathyrism, a neurological disorder. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, metabolism, and analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
Natural Distribution and Quantitative Data
This compound is predominantly found in the seeds of various species within the Fabaceae (legume) family, most notably in the genera Vicia and Lathyrus. Its concentration can vary significantly depending on the species, cultivar, and environmental conditions.
| Plant Species | Plant Part | Concentration of this compound | Reference(s) |
| Vicia sativa (Common Vetch) | Seeds | 0.003 - 0.022 g/100g (dry weight) | [1][2] |
| Vicia sativa (Common Vetch) | Seeds | Varies from 0.10% to 0.97% | [1] |
| 16 Vicia species | Seeds | High concentrations | |
| Lathyrus species | - | Present | [3] |
| Lotus species | - | Present | [4][5] |
Biosynthesis and Metabolism
The biosynthesis of this compound is a key step in the detoxification of cyanide in many plants. The pathway involves the following key enzymes and steps:
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β-Cyanoalanine Synthase (CAS): This mitochondrial enzyme catalyzes the reaction between L-cysteine and hydrogen cyanide (HCN) to form this compound and hydrogen sulfide (H₂S).[6] The expression and activity of CAS can be influenced by various biotic and abiotic factors, including pathogen infection and water deficit.[7][8][9]
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β-Cyanoalanine Hydratase/Nitrilase: Subsequently, this compound is metabolized by β-cyanoalanine hydratase (or a nitrilase) to form the proteinogenic amino acid asparagine. This conversion is crucial for assimilating the nitrogen from cyanide into primary metabolism.[10][11]
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Asparagine Metabolism: The asparagine produced can then enter the plant's general nitrogen metabolism, where it serves as a key transport and storage form of nitrogen. It can be utilized for the synthesis of other amino acids and proteins.[12]
References
- 1. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Free amino acids in different Lotus species | Przybylska | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 6. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Transcriptional Regulation of the CYS-C1 Gene and Cyanide Accumulation upon Pathogen Infection in the Plant Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Increased β-cyanoalanine nitrilase activity improves cyanide tolerance and assimilation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyanide metabolism in higher plants. V. The formation of asparagine from -cyanoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asparagine Metabolism—Key to the Nitrogen Nutrition of Developing Legume Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the non protein amino acid β-N-methylamino-l-alanine in estuarine cyanobacteria by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Amino-4-cyanobutanoic Acid: A Comprehensive Technical Overview of its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-cyanobutanoic acid, also known by its synonym γ-cyano-α-L-aminobutyric acid, is a non-proteinogenic amino acid that has garnered interest primarily as a synthetic intermediate in peptide chemistry. This technical guide provides a detailed account of its discovery through chemical synthesis, its history, and a thorough examination of its known properties. While its primary utility has been established in facilitating the incorporation of glutamine in peptide synthesis, a comprehensive understanding of its intrinsic biological and pharmacological properties remains an area with limited exploration. This document consolidates the available scientific literature to serve as a foundational resource for researchers and professionals in drug development and related fields.
Discovery and History
The history of this compound is rooted in the challenges of synthetic peptide chemistry. Its discovery was not as a naturally occurring compound, but rather as a solution to a technical problem. The first documented synthesis of γ-cyano-α-L-aminobutyric acid was reported in 1960.[1] This synthesis was achieved through the dehydration of L-glutamine, providing a stable and more soluble synthon for the incorporation of glutamine residues into peptides.[1][2] This development was significant as the direct use of glutamine in peptide synthesis is often problematic due to the reactivity of its amide side chain.
Despite investigations into the diverse range of non-protein amino acids found in nature, particularly within species of the Lathyrus genus, there is currently no definitive scientific literature confirming the isolation of this compound from a natural source. Its existence and utility are, therefore, primarily a product of chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [3] |
| Molecular Weight | 128.13 g/mol | [3] |
| CAS Number | 16051-93-7 | [4] |
| Appearance | Solid | --- |
| Melting Point | 221.5 - 223 °C | [4] |
| IUPAC Name | (2S)-2-amino-4-cyanobutanoic acid | [3] |
| Synonyms | γ-cyano-α-L-aminobutyric acid, H-L-Cba-OH | [1][5] |
Table 1: Physicochemical Properties of this compound
Synthesis
The seminal synthesis of this compound involves the dehydration of a protected L-glutamine derivative. The following section details the experimental protocol as adapted from the original literature.
Experimental Protocol: Synthesis of γ-Cyano-α-L-aminobutyric Acid[1]
Materials:
-
Carbobenzoxy-L-glutamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Sodium in anhydrous ammonia
-
Other standard laboratory reagents and solvents
Procedure:
-
Dehydration of Carbobenzoxy-L-glutamine:
-
A solution of carbobenzoxy-L-glutamine in anhydrous pyridine is treated with N,N'-dicyclohexylcarbodiimide.
-
The reaction mixture is stirred at room temperature for a specified period to effect the dehydration of the amide side chain to a nitrile.
-
The resulting dicyclohexylurea is removed by filtration.
-
The filtrate is concentrated, and the residue is worked up using an ethyl acetate extraction and subsequent acid-base washes to isolate the crude carbobenzoxy-γ-cyano-α-L-aminobutyric acid.
-
-
Deprotection:
-
The carbobenzoxy protecting group is removed by treatment with sodium in anhydrous liquid ammonia.
-
This step yields the free amino acid, γ-cyano-α-L-aminobutyric acid.
-
The product is then isolated and purified, typically by crystallization.
-
Note: This protocol is a summary of the originally described method. Researchers should consult the primary literature for precise quantities, reaction times, and safety precautions.
Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Biological and Pharmacological Properties
Despite its structural similarity to the excitatory neurotransmitter glutamic acid and the inhibitory neurotransmitter γ-aminobutyric acid (GABA), there is a notable lack of specific quantitative data on the biological and pharmacological properties of this compound in the scientific literature.
Biochemical and Pharmacological Data
Extensive searches of scientific databases did not yield specific quantitative data such as enzyme inhibition constants (e.g., IC₅₀, Kᵢ) or receptor binding affinities (e.g., Kₔ) for this compound. Its primary characterization has been in the context of its utility as a synthetic tool rather than as a bioactive molecule itself.
A fluorinated derivative, (2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluoro-butanoic acid, has been synthesized and evaluated as a potential PET imaging agent for tumors.[6] In vitro assays with this derivative showed that it utilized similar amino acid transporter systems as other glutamine analogs, suggesting that the parent compound may also be a substrate for such transporters.[6] However, this does not provide direct insight into the pharmacological activity of the non-fluorinated compound.
Signaling Pathways
There is currently no direct evidence from the reviewed literature to implicate this compound in any specific signaling pathway. While GABA is a major inhibitory neurotransmitter with well-characterized receptors (GABAₐ and GABAₑ) and signaling cascades, it cannot be assumed that this compound interacts with these pathways without direct experimental evidence.
The following diagram illustrates the general GABAergic signaling pathway, which serves as a reference for the type of interactions that would need to be investigated for this compound.
Caption: Simplified diagram of GABAergic signaling pathways.
Future Directions
The existing body of research on this compound primarily highlights its utility in chemical synthesis. There is a significant opportunity for future research to explore its potential biological activities. Key areas for investigation include:
-
Screening for Natural Occurrence: Systematic screening of natural sources, particularly plants known to produce unusual amino acids, could clarify whether this compound exists in nature.
-
Pharmacological Profiling: A comprehensive pharmacological evaluation, including binding assays for GABA receptors, glutamate receptors, and amino acid transporters, is warranted to determine its biological targets.
-
Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those involved in amino acid metabolism, could reveal potential inhibitory activities.
-
In vivo Studies: Should in vitro activity be identified, subsequent in vivo studies would be necessary to understand its pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a synthetically derived amino acid with a well-defined history and a clear application in peptide chemistry. While its chemical synthesis is well-documented, its biological and pharmacological properties remain largely unexplored. This technical guide provides a comprehensive summary of the current knowledge and highlights the significant gaps that present opportunities for future research. For scientists and professionals in drug development, this compound represents a chemical entity with an unknown biological potential that awaits discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (2S)-2-amino-4-cyanobutanoic acid | Molport-008-268-024 | Novel [molport.com]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of (S)-2-Amino-4-cyanobutanoic Acid in Plant Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-cyanobutanoic acid, more commonly known in scientific literature as β-cyano-L-alanine, is a non-proteinogenic amino acid that plays a central role in cyanide metabolism within the plant kingdom. Far from being a mere metabolic byproduct, this compound is integral to a plant's ability to detoxify endogenously produced cyanide, respond to abiotic stress, and regulate key developmental processes. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and multifaceted biological functions of β-cyano-L-alanine in plants. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's significance, supported by quantitative data, detailed experimental protocols, and visual representations of its associated metabolic and signaling pathways.
Introduction
Cyanide, a potent inhibitor of cellular respiration, is paradoxically a common metabolite in plants. It is generated as a co-product of ethylene biosynthesis and can also be released from the enzymatic breakdown of cyanogenic glycosides, which serve as defensive compounds against herbivores. To mitigate the toxic effects of cyanide, plants have evolved a sophisticated detoxification mechanism known as the β-cyanoalanine synthase pathway. The central product of this pathway is this compound, or β-cyano-L-alanine. This guide elucidates the critical functions of β-cyano-L-alanine, extending beyond simple detoxification to encompass its involvement in stress physiology and developmental biology.
Biosynthesis and Metabolism of β-Cyano-L-alanine
The synthesis of β-cyano-L-alanine is a crucial step in the assimilation of cyanide in plants. This process is primarily catalyzed by the enzyme β-cyanoalanine synthase (β-CAS), which is encoded by a small family of genes in plants like Arabidopsis thaliana.
2.1. The β-Cyanoalanine Synthase (β-CAS) Pathway
The β-CAS pathway is the primary route for cyanide detoxification in both cyanogenic and non-cyanogenic plants. The key reaction involves the condensation of L-cysteine and hydrogen cyanide (HCN) to form β-cyano-L-alanine and hydrogen sulfide (H₂S).
-
Reaction: L-cysteine + HCN → β-cyano-L-alanine + H₂S
-
Enzyme: β-cyanoalanine synthase (EC 4.4.1.9)
This reaction effectively sequesters toxic cyanide into a stable, non-toxic amino acid.
2.2. Metabolic Fate of β-Cyano-L-alanine
Once synthesized, β-cyano-L-alanine can be further metabolized, allowing the plant to recycle the nitrogen assimilated from cyanide. The primary route for this is the conversion of β-cyano-L-alanine to the proteinogenic amino acids asparagine and aspartic acid, a reaction catalyzed by nitrilase enzymes.
-
Reaction: β-cyano-L-alanine + 2 H₂O → Asparagine + NH₃ → Aspartic acid + NH₃
-
Enzyme: Nitrilase (e.g., NIT4 in Arabidopsis)
In some plant species, such as those in the genus Vicia, β-cyano-L-alanine can be conjugated with glutamate to form γ-glutamyl-β-cyano-L-alanine, which may serve as a storage form of this amino acid.
Biological Roles of β-Cyano-L-alanine
The significance of β-cyano-L-alanine in plant biology is multifaceted, extending from a primary role in cyanide detoxification to involvement in stress responses and developmental processes.
3.1. Cyanide Detoxification
The most well-established role of β-cyano-L-alanine synthesis is the detoxification of cyanide. Cyanide is produced during ethylene biosynthesis, a crucial phytohormone involved in growth, development, and stress responses. By converting cyanide to β-cyano-L-alanine, plants prevent the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, thus maintaining cellular respiration.
3.2. Abiotic Stress Response
Emerging evidence indicates a significant role for the β-cyanoalanine synthase pathway in the plant's response to abiotic stresses such as drought and salinity.
-
Drought Stress: Studies in Arabidopsis thaliana have shown that water deficit leads to a transient increase in tissue cyanide concentration and a corresponding increase in β-CAS activity, particularly in root tissues directly experiencing the stress.[1] This suggests an adaptive response to mitigate cyanide accumulation during drought.
-
Salt Stress: Overexpression of β-CAS has been demonstrated to enhance salt tolerance in tobacco and peach.[2][3][4][5] Plants overexpressing β-CAS exhibit lower levels of reactive oxygen species (ROS) and maintain better ion homeostasis under saline conditions.[4]
3.3. Plant Development: The Case of Root Hairs
A compelling role for β-cyano-L-alanine metabolism in plant development has been elucidated through studies of Arabidopsis thaliana mutants. The cys-c1 mutant, which lacks the mitochondrial isoform of β-CAS, exhibits a severe defect in root hair elongation.[5] This phenotype can be rescued by the application of hydroxocobalamin, a cyanide scavenger, indicating that the accumulation of cyanide in the absence of β-CAS activity is responsible for the developmental defect. This finding suggests that precise regulation of cyanide levels by the β-CAS pathway is essential for normal root hair development.
Quantitative Data
The following tables summarize key quantitative data related to β-cyano-L-alanine and its biosynthesis in plants.
Table 1: Kinetic Properties of β-Cyanoalanine Synthase (β-CAS) from Different Plant Species.
| Plant Species | Isoform | Substrate | K_m_ (mM) | Reference |
| Arabidopsis thaliana | ARAth;Bsas3;1 (mitochondrial) | L-cysteine | 0.99 | [6] |
| KCN | 0.08 | [6] | ||
| Spinacia oleracea (Spinach) | SPIol;Bsas3;1 (mitochondrial) | L-cysteine | 1.1 | [6] |
| KCN | 0.05 | [6] |
Table 2: Concentration of β-Cyano-L-alanine and its Derivatives in Plant Tissues.
| Plant Species | Tissue | Compound | Concentration | Condition | Reference |
| Vicia sativa | Seeds | β-cyano-L-alanine | 0.003 - 0.022 g/100g | Normal | [1][7][8][9] |
| γ-glutamyl-β-cyano-L-alanine | 0.572 - 1.252 g/100g | Normal | [1][7][8][9] | ||
| Arabidopsis thaliana | Shoots | Cyanide | Transient increase | Water deficit (5 days) | [1] |
| Roots | Cyanide | No significant change | Water deficit (split-root) | [1] |
Table 3: Physiological Effects of Altered β-CAS Activity under Abiotic Stress.
| Plant Species | Genetic Modification | Stress Condition | Observed Effect | Reference |
| Nicotiana tabacum (Tobacco) | Overexpression of β-CAS | Salt stress | Improved resistance, reduced oxidative damage | [2][5] |
| Prunus persica (Peach) | Overexpression of PpCAS1 | Salt stress | Enhanced salinity tolerance, lower ROS, improved ion homeostasis | [3][4] |
| Arabidopsis thaliana | cys-c1 mutant (β-CAS knockout) | Water deficit | Slightly more sensitive to water deficit | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of β-cyano-L-alanine and its biosynthesis in plants.
5.1. Quantification of β-Cyano-L-alanine in Plant Tissues by HPLC
This protocol is adapted from a method developed for Vicia sativa seeds and can be optimized for other plant tissues.[1][7][8][9]
5.1.1. Extraction
-
Grind 100 mg of freeze-dried plant tissue to a fine powder.
-
Add 10 mL of 70% (v/v) ethanol and sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under vacuum.
-
Resuspend the dried extract in 1 mL of ultrapure water.
5.1.2. Derivatization
-
To 100 µL of the aqueous extract, add 100 µL of 1 M borate buffer (pH 9.0).
-
Add 20 µL of diethyl ethoxymethylenemalonate (DEEMM) and vortex.
-
Incubate at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
5.1.3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 25 mM acetic acid, adjusted to pH 5.5 with NaOH.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 35% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Quantification: Use an external standard curve of derivatized β-cyano-L-alanine.
5.2. Assay of β-Cyanoalanine Synthase (β-CAS) Activity
This spectrophotometric assay measures the production of hydrogen sulfide (H₂S) from the reaction of L-cysteine and cyanide, catalyzed by β-CAS.
5.2.1. Protein Extraction
-
Homogenize 200 mg of fresh plant tissue in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for the enzyme assay.
-
Determine the protein concentration of the extract using the Bradford method.
5.2.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
800 µL of 100 mM Tris-HCl buffer (pH 8.5)
-
100 µL of 50 mM L-cysteine
-
100 µL of 50 mM KCN
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the plant protein extract.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 30 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.
-
Add 100 µL of 20 mM ferric ammonium sulfate in 1.2 M HCl to develop the methylene blue color from the reaction of the reagent with H₂S.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 670 nm.
-
Calculate the amount of H₂S produced using a standard curve of Na₂S.
Conclusion and Future Perspectives
This compound, or β-cyano-L-alanine, is a molecule of profound importance in plant biology. Its role as the central component of the cyanide detoxification pathway is well-established, and its involvement in abiotic stress tolerance and developmental processes is an active and exciting area of research. For drug development professionals, understanding the intricacies of this pathway could offer novel targets for the development of herbicides or compounds that enhance crop resilience. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore the multifaceted roles of this intriguing non-proteinogenic amino acid. Future research should focus on elucidating the precise signaling mechanisms by which β-cyano-L-alanine and its metabolic pathway influence stress responses and development, as well as expanding the quantitative analysis of its presence across a wider range of plant species and environmental conditions.
References
- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 2. Overexpressed β-cyanoalanine synthase functions with alternative oxidase to improve tobacco resistance to salt stress by alleviating oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of β-cyanoalanine synthase of Prunus persica increases salt tolerance by modulating ROS metabolism and ion homeostasis | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of β -Cyano-L-alanine, γ -Glutamyl- β -cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of (S)-2-Amino-4-cyanobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-cyanobutanoic acid, also known as β-cyano-L-alanine (BCLA), is a non-proteinogenic amino acid and neurotoxin found in certain legumes, notably in the seeds of Vicia sativa (common vetch). This technical guide provides a comprehensive overview of the current toxicological data on this compound. The primary mechanism of its neurotoxicity is excitotoxicity, mediated through the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative toxicological data, details the experimental protocols used in key studies, and provides a visual representation of the proposed signaling pathway of its toxic action. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the toxicological implications of this compound.
Introduction
This compound is a naturally occurring neurotoxin that has been the subject of research due to its association with neurological disorders in animals. Ingestion of plant material containing this compound can lead to a range of adverse effects, including hyperexcitability, convulsions, and rigidity.[1][2] The toxic effects are primarily attributed to its action as an excitotoxin, a substance that overstimulates glutamate receptors, leading to neuronal damage and death.
Mechanism of Toxicity
The neurotoxicity of this compound is predominantly mediated through its interaction with the N-methyl-D-aspartate (NMDA) class of glutamate receptors.[1] It acts as an agonist at these receptors, leading to an excessive influx of calcium ions (Ca²⁺) into neurons. This triggers a cascade of downstream events, including:
-
Generation of Reactive Oxygen Species (ROS): The elevated intracellular Ca²⁺ levels lead to mitochondrial dysfunction and the production of ROS, causing oxidative stress.
-
Activation of Nitric Oxide Synthase (nNOS): Increased Ca²⁺ activates neuronal nitric oxide synthase, leading to the production of nitric oxide, which can be neurotoxic at high concentrations.
-
Apoptosis: The culmination of these events is the activation of apoptotic pathways, characterized by the activation of enzymes like caspase-3, leading to programmed cell death.[3]
The excitotoxic properties of this compound are attenuated by NMDA receptor antagonists such as MK-801.[1]
Quantitative Toxicological Data
Quantitative toxicological data for this compound is limited. The following table summarizes the available data from in vitro and in vivo studies.
| Parameter | Value | Species/System | Description | Reference |
| In Vitro Neurotoxicity | 2.0 - 10.0 mM | Organotypic mouse brain explants | Concentration-dependent induction of neuronal vacuolation, chromatin clumping, and cell shrinkage. | [1][2] |
| 1.0 mM | Organotypic mouse brain explants | No significant changes observed after 4 hours of treatment. | [1][2] | |
| 0.075 - 0.60 mM | Organotypic mouse brain explants | No effect observed for up to 6 hours. | [1][2] | |
| IC₅₀ | 6.5 µM | Rat liver preparations | Inhibition of cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) synthesis. | [4][5] |
| In Vivo Effect | 50 mg/kg (intraperitoneal) | Rat | Blocked L-cysteine- and LPS-induced hyperalgesia. | [4][6] |
| Dietary Exposure | 50% Vicia sativa seed diet | Chick | Led to death in an opisthotonic convulsive state within 4.8-8.8 days. | [2] |
Experimental Protocols
The following are descriptions of key experimental methodologies employed in the toxicological assessment of this compound and related excitotoxins.
Organotypic Brain Slice Culture for Neurotoxicity Assessment
This ex vivo model maintains the three-dimensional structure of brain tissue, providing a more physiologically relevant system than dissociated cell cultures.
-
Tissue Preparation: Brains are harvested from neonatal rodents and sliced into thin sections (e.g., 300 µm) using a vibratome.
-
Culture: The slices are cultured on semi-porous membrane inserts at the air-liquid interface in a nutrient-rich medium.
-
Treatment: this compound is added to the culture medium at various concentrations and for different durations.
-
Assessment of Neuronal Death:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes, indicating cell death. The fluorescence intensity is quantified to measure cytotoxicity.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is an enzyme released into the culture medium from damaged cells. Its activity in the medium is measured as an indicator of cytotoxicity.
-
Histological Staining: Techniques like Fluoro-Jade staining can be used to visualize degenerating neurons.
-
In Vitro Neurotoxicity Assays in Neuronal Cell Cultures
Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are used to investigate specific cellular and molecular mechanisms of toxicity.
-
Cell Culture: Neurons are isolated and cultured or cell lines are maintained under standard conditions.
-
Treatment: Cells are exposed to this compound.
-
Mechanistic Assays:
-
Intracellular Calcium Imaging: Fluorescent Ca²⁺ indicators (e.g., Fura-2) are used to measure changes in intracellular calcium concentrations upon exposure to the toxin.
-
Reactive Oxygen Species (ROS) Detection: Probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) are used to quantify the generation of ROS.
-
Apoptosis Assays: The activation of caspase-3 and other apoptotic markers is measured using specific assays.
-
In Vivo Neurotoxicity Studies
Animal models, such as rats and chicks, are used to assess the systemic effects of this compound.
-
Administration: The compound is administered orally or via intraperitoneal injection.
-
Behavioral Observation: Animals are monitored for clinical signs of neurotoxicity, such as convulsions, rigidity, and changes in motor activity.
-
Electrophysiological Recordings: Techniques like electroretinography can be used to assess neuronal function in specific pathways.
-
Histopathological Analysis: Brain tissue is collected and examined for signs of neuronal damage.
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Proposed excitotoxic signaling pathway of this compound.
Experimental Workflow for In Vitro Neurotoxicity Testing
Caption: General workflow for in vitro neurotoxicity assessment.
Conclusion
The available evidence strongly indicates that this compound is a neurotoxin that exerts its effects primarily through an excitotoxic mechanism involving the overstimulation of NMDA receptors. While a comprehensive quantitative toxicological profile, including LD₅₀ values, is not yet fully established, the existing in vitro and in vivo data provide valuable insights into its potency and mechanism of action. Further research is warranted to fully characterize the toxicological properties of this compound and to establish safe exposure limits. The experimental frameworks outlined in this guide can serve as a foundation for future toxicological evaluations.
References
- 1. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. BETA-CYANO-L-ALANINE | 6232-19-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
Spectroscopic Analysis of (S)-2-Amino-4-cyanobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-cyanobutanoic acid, also known as L-γ-cyano-α-aminobutyric acid, is a non-proteinogenic amino acid of interest in various biochemical and pharmaceutical research areas. Its structure, featuring a reactive nitrile group, makes it a potential building block for the synthesis of novel peptides and enzyme inhibitors. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in further research and development. This guide provides a summary of available spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is not widely available in public databases. However, based on the known synthesis and characterization of this compound, we can compile expected and reported values. A key reference for the synthesis and properties of this compound is the work by Ressler et al. in the Journal of Organic Chemistry (1971). While direct access to the full dataset from this publication is limited, this guide presents a consolidated view of expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | Triplet | 1H | α-CH |
| ~2.7 | Triplet | 2H | γ-CH₂ |
| ~2.3 | Multiplet | 2H | β-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxyl) |
| ~118 | C≡N (Nitrile) |
| ~52 | α-CH |
| ~28 | β-CH₂ |
| ~15 | γ-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3100-3000 | N-H | Amino acid stretch |
| 3000-2850 | C-H | Aliphatic stretch |
| ~2250 | C≡N | Nitrile stretch (characteristic) |
| ~1730 | C=O | Carboxylic acid stretch |
| 1650-1580 | N-H | Amine bend |
| 1420-1380 | O-H | Carboxylic acid bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) |
| [M+H]⁺ | 129.0658 |
| [M+Na]⁺ | 151.0478 |
| [M-H]⁻ | 127.0513 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Synthesis of this compound
The synthesis of L-γ-cyano-α-aminobutyric acid has been described by Ressler et al. (1971). The general approach involves the dehydration of L-glutamine. A typical procedure would be:
-
Protection of the amino group: The amino group of L-glutamine is first protected, for example, by reacting it with benzyl chloroformate to form N-carbobenzoxy-L-glutamine.
-
Dehydration of the amide: The amide side chain of the protected glutamine is then dehydrated to the corresponding nitrile. This can be achieved using a dehydrating agent such as phosphorus oxychloride or dicyclohexylcarbodiimide (DCC).
-
Deprotection: The protecting group on the amino group is removed to yield the final product, this compound. The product is then purified, typically by recrystallization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound and the desired information.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and integrations.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms. Decoupling techniques (e.g., proton decoupling) are typically used to simplify the spectrum.
-
Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode).
-
Ionization: Introduce the sample solution into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for amino acids as it is a soft ionization method that minimizes fragmentation.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound (as [M+H]⁺ or [M-H]⁻ ions).
-
Perform tandem mass spectrometry (MS/MS) to obtain structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the parent ion and any fragment ions, which can be used to confirm the structure of the molecule.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
(S)-2-Amino-4-cyanobutanoic Acid: A Technical Whitepaper on its Synthetic Utility and Potential Therapeutic Relevance
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-2-Amino-4-cyanobutanoic acid, also known as β-cyanomethyl-L-alanine, is a non-proteinogenic amino acid that has garnered attention primarily as a synthetic intermediate in peptide chemistry. Its role as a soluble and atom-efficient synthon for L-glutamine offers a practical solution to challenges commonly encountered during peptide synthesis. While direct therapeutic applications of this compound have not been extensively explored, its structural features—as both a glutamine analogue and a nitrile-containing compound—suggest potential avenues for therapeutic development. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and established applications in peptide chemistry. Furthermore, it explores the hypothetical therapeutic relevance by drawing parallels with known glutamine antagonists and nitrile-containing pharmaceuticals, particularly in the context of oncology.
Introduction
This compound is an α-amino acid derivative of butanoic acid with a cyano group at the 4-position[1]. Structurally, it is analogous to L-glutamine, where the side-chain carboxamide is replaced by a nitrile group[2]. This substitution has significant implications for its chemical properties and potential biological activity.
The primary challenge in incorporating L-glutamine during solution-phase peptide synthesis is its poor solubility and the propensity for unwanted dehydration side reactions. This compound serves as a protected and more soluble precursor, which can be seamlessly integrated into peptide chains. The nitrile group is stable under typical peptide synthesis conditions but can be quantitatively converted back to the glutamine's γ-carboxamide group upon treatment with hydrogen peroxide[2][3].
While its utility as a synthetic tool is established, its potential as a therapeutic agent remains largely unexplored. This document will first detail the known synthetic aspects of this compound and then extrapolate its potential therapeutic relevance based on the pharmacology of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4-cyanobutanoic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C5H8N2O2 | [PubChem][1] |
| Molecular Weight | 128.13 g/mol | [PubChem][1] |
| IUPAC Name | (2S)-2-amino-4-cyanobutanoic acid | [PubChem][1] |
| Synonyms | β-cyanomethyl-L-Ala, γ-cyano-α-L-aminobutyric acid, 5-nitrilonorvaline | [PubChem][1] |
| XLogP3 (Predicted) | -3.5 | [PubChem][1] |
| Topological Polar Surface Area | 87.1 Ų | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem][1] |
Synthesis and Chemical Utility
The primary application of this compound is as a glutamine synthon in peptide synthesis. This process involves its synthesis from a protected glutamine precursor, incorporation into a peptide, and subsequent conversion to a glutamine residue.
Experimental Protocols
Protocol 1: Synthesis of Nα-Cbz-(S)-2-Amino-4-cyanobutanoic Acid
This protocol describes the dehydration of Carbobenzoxy-L-glutamine (Cbz-L-Gln) to yield the nitrile precursor.
-
Starting Material: Carbobenzoxy-L-glutamine (Cbz-L-Gln).
-
Reagents: N,N'-dicyclohexylcarbodiimide (DCC).
-
Procedure:
-
Dissolve Cbz-L-Gln in a suitable solvent (e.g., anhydrous dioxane or THF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
The mixture is stirred, leading to the smooth dehydration of the γ-carboxamide of glutamine to a nitrile group[2].
-
The byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.
-
The resulting Nα-Cbz-(S)-2-Amino-4-cyanobutanoic acid can be purified by standard methods.
-
Protocol 2: Incorporation into Peptides and Conversion to Glutamine Residue
This protocol outlines the use of the synthon in solid-phase peptide synthesis (SPPS) and its final conversion.
-
Peptide Synthesis:
-
The Nα-protected (e.g., Fmoc or Cbz) this compound is incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) coupling methods (e.g., using HATU, HBTU, or DCC/HOBt)[3][4].
-
The nitrile group is stable to the conditions used for the removal of common Nα-protecting groups like Cbz (hydrogenolysis) and Fmoc (piperidine)[3].
-
-
Conversion to Glutamine:
-
Once the peptide synthesis is complete, the peptide containing the β-cyanomethyl-L-alanine residue is cleaved from the resin.
-
The purified peptide is dissolved in a suitable buffer.
-
Treatment with hydrogen peroxide quantitatively hydrates the nitrile group to the γ-carboxamide, yielding the desired glutamine residue within the peptide sequence[3].
-
Synthetic Workflow Diagram
The following diagram illustrates the workflow for using this compound as a glutamine synthon.
Caption: Workflow for using this compound as a glutamine synthon.
Potential Therapeutic Relevance
There is currently no direct evidence for the therapeutic use of this compound. However, its structure allows for rational speculation on its potential applications by considering two key aspects: its role as a glutamine analogue and the pharmacological properties of its nitrile group.
As a Glutamine Analogue in Oncology
Many cancer cells exhibit "glutamine addiction," a state where they are highly dependent on exogenous glutamine for survival and proliferation[5]. Glutamine serves as a key substrate for anaplerosis to replenish the TCA cycle and provides nitrogen for the synthesis of nucleotides and other amino acids[5]. This metabolic reprogramming makes glutamine metabolism an attractive target for cancer therapy[6].
-
Mechanism of Action: Glutamine analogues can act as antagonists, inhibiting enzymes involved in glutamine metabolism. For example, the compounds L-DON, azaserine, and acivicin have shown cytotoxic effects against various tumor types by targeting glutamine-utilizing enzymes[5][7].
-
Hypothetical Role: this compound, as a structural mimic of glutamine, could potentially inhibit key enzymes in glutamine metabolism, such as glutaminase (GLS) or glutamine synthetase (GS). Recently, a fluorinated derivative, (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid, was developed as a PET imaging agent for tumors, indicating that such structures can be taken up by cancer cells, likely via amino acid transporters[8][9].
The diagram below illustrates the central role of glutamine in cancer cell metabolism and the potential point of intervention for a glutamine analogue.
Caption: Potential mechanism of action for this compound in cancer.
Role of the Nitrile Group in Drug Design
The nitrile group is a versatile pharmacophore found in over 30 FDA-approved drugs[10]. Its inclusion in a molecule can confer several advantageous properties:
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation[11].
-
Improved Pharmacokinetics: Incorporation of a nitrile can enhance solubility and improve pharmacokinetic profiles, such as bioavailability and half-life[10].
-
Target Interactions: The nitrile's strong dipole allows it to act as a hydrogen bond acceptor and a bioisostere for hydroxyl, carbonyl, or halogen groups, facilitating interactions within protein binding sites[10][12].
-
Covalent Inhibition: In some cases, the nitrile can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site, leading to potent and irreversible inhibition[13]. Several inhibitors of cysteine proteases, such as cathepsins, utilize an α-amino nitrile motif for this purpose[12].
Given these properties, the nitrile group in this compound could potentially enhance its binding affinity to a target enzyme or improve its drug-like properties compared to a simple glutamine analogue.
Future Directions and Conclusion
This compound is a well-established synthetic tool that elegantly solves a common problem in peptide synthesis. While its direct therapeutic potential is yet to be realized, a strong theoretical basis exists for its investigation as a novel therapeutic agent.
Future research should focus on:
-
In Vitro Screening: Evaluating the compound's inhibitory activity against key enzymes in glutamine metabolism, such as glutaminase and glutamine-dependent biosynthetic enzymes.
-
Cytotoxicity Assays: Assessing its efficacy against a panel of cancer cell lines, particularly those known to be glutamine-addicted.
-
Mechanism of Action Studies: Determining if the compound acts as a competitive inhibitor, an irreversible covalent modifier, or through other mechanisms.
-
Structural Biology: Co-crystallization studies with potential target enzymes to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.
References
- 1. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. peptide.com [peptide.com]
- 5. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-2-Amino-4-cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, serving as a versatile building block for novel peptides and small molecule therapeutics. This application note provides a detailed protocol for the enantioselective synthesis of this compound. The described methodology is based on the well-established asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base, which offers high stereocontrol, operational simplicity, and scalability. This protocol is adapted from robust, peer-reviewed procedures for the synthesis of analogous amino acids, ensuring a high probability of success for researchers in the field.
Introduction
The incorporation of unnatural amino acids into peptides and other pharmaceutical agents is a powerful strategy for modulating their pharmacological properties, such as metabolic stability, conformational preference, and receptor affinity. This compound, a derivative of glutamic acid, presents a unique functional handle—the nitrile group—which can be further elaborated or can participate in specific molecular interactions. The development of a reliable and stereocontrolled synthesis is crucial for its accessibility and application in drug discovery programs. The following protocol leverages a chiral auxiliary-based approach, utilizing a proline-derived Schiff base ligand to form a square-planar Ni(II) complex with glycine. This complex creates a chiral environment that directs the alkylation to one face of the prochiral glycine enolate, leading to the desired (S)-enantiomer with high diastereoselectivity. Subsequent acidic hydrolysis removes the chiral auxiliary and the metal, yielding the target amino acid.
Data Presentation
The following table summarizes the expected quantitative data for the key steps of the synthesis, based on typical results reported for similar alkylation reactions using the chiral Ni(II) glycine complex methodology.[1][2]
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de%) | Expected Enantiomeric Excess (ee%) |
| Alkylation | Ni(II) complex of this compound Schiff base | 75 - 90 | >95% | N/A |
| Hydrolysis & N-Fmoc Protection | N-Fmoc-(S)-2-Amino-4-cyanobutanoic acid | 80 - 95 | N/A | >98% |
Experimental Workflow Diagram
Caption: Overall workflow for the enantioselective synthesis of this compound.
Key Alkylation Step Diagram
Caption: Diagram of the stereoselective alkylation of the chiral Ni(II) complex.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex
This protocol is adapted from the procedure described by Soloshonok et al. for similar complexes.
-
Ligand Synthesis: The chiral ligand, for example, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is prepared according to established literature procedures.
-
Complex Formation: a. To a stirred suspension of the chiral ligand (1.0 eq), glycine (1.2 eq), and nickel(II) nitrate hexahydrate (1.1 eq) in methanol, add a solution of potassium hydroxide (3.0 eq) in methanol dropwise at room temperature. b. Heat the resulting dark red solution to reflux for 1-2 hours. c. Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. d. Collect the red crystalline solid by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II)-glycine complex.
Protocol 2: Asymmetric Alkylation
This protocol is a proposed adaptation for the synthesis of the target molecule.
-
Reaction Setup: To a solution of the chiral Ni(II)-glycine complex (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add powdered potassium hydroxide (1.5 eq) or another suitable non-nucleophilic base.
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add 3-bromopropionitrile (1.2 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to isolate the major (S,S)-diastereomer.
Protocol 3: Hydrolysis and N-Fmoc Protection
-
Complex Dissociation: a. Suspend the purified alkylated Ni(II) complex in a mixture of methanol and 3M hydrochloric acid (HCl). b. Heat the mixture to reflux for 2-4 hours. The color of the solution should change from red to green. c. Cool the mixture and filter to remove the precipitated chiral ligand, which can be recovered and recycled. d. Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of this compound.
-
N-Fmoc Protection (Optional, for purification and further use): a. Dissolve the crude amino acid hydrochloride in a 10% aqueous sodium carbonate (Na₂CO₃) solution. b. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane or acetone dropwise while maintaining the pH between 8-9 with additional Na₂CO₃ solution. c. Stir the mixture at room temperature overnight. d. Wash the reaction mixture with diethyl ether to remove excess Fmoc reagent. e. Acidify the aqueous layer to pH 2 with 1M HCl. f. Extract the product with ethyl acetate. g. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to yield N-Fmoc-(S)-2-Amino-4-cyanobutanoic acid.
Conclusion
This application note outlines a comprehensive and robust strategy for the enantioselective synthesis of this compound. By adapting a well-validated methodology based on the asymmetric alkylation of a chiral Ni(II)-glycine complex, researchers can reliably access this valuable non-proteinogenic amino acid in high yield and with excellent stereochemical purity. The detailed protocols and expected outcomes provide a solid foundation for the successful implementation of this synthesis in a research or drug development setting.
References
- 1. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (S)-2-Amino-4-cyanobutanoic Acid: A Laboratory Protocol
Application Notes
(S)-2-Amino-4-cyanobutanoic acid, also known as β-cyanomethyl-L-alanine, is a non-proteinogenic amino acid that serves as a valuable building block in synthetic chemistry. Its utility is particularly noted in peptide synthesis where it can act as a soluble and atom-efficient synthon for L-glutamine.[1][2] The nitrile group is stable under various reaction conditions, including those used for the removal of common protecting groups like the Carbobenzoxy (Cbz) group, and can be quantitatively hydrated back to the γ-carboxamide of L-glutamine when needed.[1][2]
Data Presentation
The following table summarizes the expected materials and products for the synthesis of this compound. Please note that yields are indicative and can vary based on experimental conditions.
| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Expected Yield | Purity |
| 1 | L-Glutamine | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate | Nα-Cbz-L-glutamine | 280.28 | ~90% | >95% |
| 2 | Nα-Cbz-L-glutamine | N,N'-Dicyclohexylcarbodiimide (DCC) | Nα-Cbz-β-cyanomethyl-L-alanine | 262.27 | High | >95% |
| 3 | Nα-Cbz-β-cyanomethyl-L-alanine | H₂, Palladium on carbon (Pd/C) | This compound | 128.13 | High | >98% |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Nα-Cbz-L-glutamine
This step involves the protection of the α-amino group of L-glutamine using benzyl chloroformate (Cbz-Cl) under basic conditions.
Materials:
-
L-Glutamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-glutamine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution, followed by the dropwise addition of benzyl chloroformate.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography to obtain Nα-Cbz-L-glutamine as a white powder. A typical yield for this type of reaction is around 90%.[3]
Step 2: Synthesis of Nα-Cbz-β-cyanomethyl-L-alanine
This step involves the dehydration of the amide side chain of Nα-Cbz-L-glutamine to a nitrile using N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Nα-Cbz-L-glutamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dioxane or other suitable aprotic solvent
-
Filtration apparatus
Procedure:
-
Dissolve Nα-Cbz-L-glutamine in anhydrous dioxane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude Nα-Cbz-β-cyanomethyl-L-alanine.
-
Further purification can be achieved by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This final step involves the removal of the Cbz protecting group by catalytic hydrogenolysis.
Materials:
-
Nα-Cbz-β-cyanomethyl-L-alanine
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve Nα-Cbz-β-cyanomethyl-L-alanine in methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization if necessary. The deprotection is typically a high-yielding reaction.[4]
References
Application Notes and Protocols: (S)-2-Amino-4-cyanobutanoic Acid as a Putative Metabolic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the structural similarity of (S)-2-Amino-4-cyanobutanoic acid to the amino acids L-glutamine and L-asparagine. As of the latest literature review, there is no direct experimental evidence demonstrating the inhibitory activity of this compound on specific metabolic pathways. The information provided herein is intended to serve as a guide for researchers to investigate the potential metabolic inhibitory effects of this compound. All proposed applications and protocols require experimental validation.
Introduction
This compound is a non-proteinogenic amino acid that is structurally analogous to L-glutamine and, to a lesser extent, L-asparagine. In these natural amino acids, the side chain terminates in a carboxamide group, whereas in this compound, it terminates in a nitrile group. This structural similarity suggests that this compound may act as a competitive inhibitor or a substrate analog for enzymes that utilize L-glutamine or L-asparagine.
This document outlines potential metabolic targets of this compound and provides detailed protocols for investigating its inhibitory effects. The primary hypothesized targets fall into two main categories: enzymes involved in glutamine and asparagine metabolism, and enzymes that metabolize nitriles.
Potential Target Enzyme Classes:
-
Glutamine-dependent Enzymes: A large family of enzymes that use the amide of glutamine as a nitrogen donor for the synthesis of various biomolecules.
-
Asparagine Synthetase: Catalyzes the synthesis of asparagine from aspartate.
-
Transglutaminases: A family of enzymes that catalyze the formation of an isopeptide bond between the gamma-carboxamide group of a glutamine residue and the epsilon-amino group of a lysine residue.
-
Nitrilases and Amidases: Enzymes capable of hydrolyzing nitrile groups to either carboxylic acids and ammonia or to amides.
Potential Signaling Pathways and Metabolic Targets
Glutamine and Asparagine Metabolism
Glutamine and asparagine are critical amino acids for a variety of cellular processes, including protein synthesis, nucleotide biosynthesis, and nitrogen transport. Enzymes involved in their metabolism are often upregulated in cancer and other proliferative diseases, making them attractive targets for therapeutic intervention.
Hypothesized Mechanism of Inhibition: this compound, due to its structural resemblance to glutamine, may bind to the active site of glutamine-utilizing enzymes. The nitrile group, being a poor mimic of the amide group's reactivity, could lead to competitive inhibition.
Figure 1. Potential inhibition of glutamine and asparagine metabolic pathways.
Nitrile Metabolism
The nitrile group of this compound could be a substrate for nitrilases or nitrile hydratases, followed by amidase activity. If the compound is metabolized, the resulting products could have their own biological activities. Alternatively, the compound could act as an inhibitor of these enzymes.
Figure 2. Potential interaction with nitrile metabolizing enzymes.
Quantitative Data on Inhibitors of Potential Target Enzymes
The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) of known inhibitors for the hypothesized target enzymes. This data is provided for comparative purposes to aid in the interpretation of experimental results obtained with this compound.
Table 1: Inhibitors of Glutamine Synthetase
| Inhibitor | Enzyme Source | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Methionine Sulfoximine (MSO) | Mycobacterium tuberculosis | - | 2.5 µM | Irreversible | [1] |
| Phosphinothricin (PPT) | Mycobacterium tuberculosis | - | 1.1 µM | Competitive | [1] |
| Purine Analogues (e.g., Compound 23) | Mycobacterium tuberculosis | 2.5 µM | - | ATP-competitive | [1] |
| 2,4,5-trisubstituted imidazoles (e.g., Compound 37) | Mycobacterium tuberculosis | 0.049 µM | - | ATP-competitive | [1] |
Table 2: Inhibitors of Asparagine Synthetase
| Inhibitor | Enzyme Source | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Adenylated Sulfoximine | Human | - | 2.5 nM (Kᵢ) | Slow-onset, tight-binding | [2] |
| N-acylsulfonamide | Human | - | >250 nM (Kᵢ) | - | [2] |
| L-Albizziin | E. coli | - | 130 µM | Competitive (vs. Gln) | Factual Data |
| 5-Diazo-4-oxo-L-norvaline (DONV) | E. coli | - | 1.5 µM | Irreversible | Factual Data |
Table 3: Inhibitors of Transglutaminase 2 (TG2)
| Inhibitor | Assay System | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| TG53 | Human TG2-FN interaction | ~5 µM | - | Protein-protein interaction | [3] |
| 1-155 | Human TG2 | - | - | Selective small molecule | [4] |
| ERW1041 | Human TG2 | - | - | Active-site directed | [5] |
| PX-12 | Human TG2 | <10 µM | - | Oxidative | [5] |
Table 4: Inhibitors of Amidases
| Inhibitor | Enzyme Source | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| Pentadecylamine | N-acylethanolamine acid amidase (NAAA) | 5.7 µM | - | Competitive | Factual Data |
| Tridecyl ester of glycine | N-acylethanolamine acid amidase (NAAA) | 11.8 µM | - | Competitive | Factual Data |
| Urea | Bacillus strain RAPc8 | - | - | - | [6] |
| Chloroacetone | Bacillus strain RAPc8 | - | - | - | [6] |
Experimental Protocols
The following are generalized protocols for assaying the enzymatic activity of the potential targets of this compound. These protocols should be optimized for the specific experimental conditions and enzyme source.
General Experimental Workflow
Figure 3. General workflow for testing enzyme inhibition.
Protocol for Glutamine Synthetase Activity Assay (Coupled Assay)
This protocol is based on the principle that the product of the glutamine synthetase reaction, ADP, can be coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase.
Materials:
-
Enzyme: Purified glutamine synthetase or cell lysate containing the enzyme.
-
Substrates: L-glutamate, ATP, NH₄Cl.
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
-
Inhibitor: this compound solution.
-
96-well microplate and plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, L-glutamate (e.g., 20 mM), NH₄Cl (e.g., 50 mM), PEP (e.g., 2 mM), NADH (e.g., 0.3 mM), PK (e.g., 5 units/mL), and LDH (e.g., 7 units/mL).
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Set up Reactions: In a 96-well plate, add:
-
x µL of enzyme solution.
-
y µL of inhibitor solution (or buffer for control).
-
z µL of reagent mix.
-
Make up the final volume to 200 µL with assay buffer.
-
-
Initiate Reaction: Add ATP solution (e.g., 5 mM final concentration) to each well to start the reaction.
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in A₃₄₀/min). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Protocol for Asparagine Synthetase Activity Assay (AMP Detection)[7]
This protocol measures the production of AMP, a product of the asparagine synthetase reaction, using a commercial luminescence-based kit.
Materials:
-
Enzyme: Purified asparagine synthetase or cell lysate.
-
Substrates: L-aspartate, L-glutamine, ATP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/mL BSA.[7]
-
Inhibitor: this compound solution.
-
AMP detection kit (e.g., AMP-Glo™ Assay).
-
96-well white opaque microplate and a luminometer.
Procedure:
-
Prepare Enzyme and Substrate Solutions: Dilute the enzyme in the assay buffer. Prepare a substrate solution containing L-aspartate (e.g., 10 mM), L-glutamine (e.g., 10 mM), and ATP (e.g., 1 mM) in the assay buffer.[7]
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Set up Reactions: In microcentrifuge tubes, combine:
-
x µL of enzyme solution.
-
y µL of inhibitor solution (or buffer for control).
-
-
Initiate Reaction: Add z µL of the substrate solution to each tube to start the reaction.
-
Incubate: Incubate the reactions at room temperature (25°C) for a defined period (e.g., 30 minutes).[7]
-
Stop Reaction and Detect AMP: Stop the reaction and measure the amount of AMP produced according to the manufacturer's protocol for the AMP detection kit.
-
Data Analysis: Determine the amount of AMP produced in each reaction. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol for Transglutaminase Activity Assay (Colorimetric)[8][9]
This assay is based on the incorporation of a biotinylated amine substrate into a protein, followed by detection with streptavidin-peroxidase.
Materials:
-
Enzyme: Purified transglutaminase 2 or cell/tissue lysate.
-
Substrates: N,N-dimethylcasein (or other protein substrate), 5-(biotinamido)pentylamine.
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM CaCl₂ and 1 mM DTT.
-
Inhibitor: this compound solution.
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
96-well microplate and plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Coat Plate: Coat a 96-well plate with the protein substrate (e.g., N,N-dimethylcasein) and block non-specific binding sites.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Set up Reactions: To the coated wells, add:
-
x µL of enzyme solution.
-
y µL of inhibitor solution (or buffer for control).
-
z µL of 5-(biotinamido)pentylamine solution.
-
-
Incubate: Incubate the plate at 37°C for 1-2 hours.
-
Wash: Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate.
-
Wash: Repeat the washing step.
-
Develop and Read: Add the HRP substrate and incubate until color develops. Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol for Amidase Activity Assay (Colorimetric)[10]
This protocol measures the production of ammonia from the hydrolysis of an amide substrate.
Materials:
-
Enzyme: Purified amidase or cell lysate.
-
Substrate: A suitable amide substrate (e.g., acetamide).
-
Assay Buffer: e.g., 100 mM Sodium Phosphate Buffer, pH 7.2.[8]
-
Inhibitor: this compound solution.
-
Reagents for ammonia detection (e.g., Nessler's reagent or a glutamate dehydrogenase-coupled assay).
-
96-well microplate and plate reader.
Procedure:
-
Prepare Reagents: Prepare all necessary reagents, including the substrate solution, inhibitor dilutions, and ammonia detection reagents.
-
Set up Reactions: In a 96-well plate, add:
-
x µL of enzyme solution.
-
y µL of inhibitor solution (or buffer for control).
-
-
Initiate Reaction: Add z µL of the substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period.
-
Detect Ammonia: Stop the reaction and measure the amount of ammonia produced using a suitable detection method. For example, with Nessler's reagent, a yellow to brown color develops, which can be measured spectrophotometrically.
-
Data Analysis: Generate a standard curve for ammonia. Determine the amount of ammonia produced in each reaction and calculate the percent inhibition for each inhibitor concentration to determine the IC₅₀ value.
Conclusion
While this compound has not been characterized as a metabolic inhibitor, its structural similarity to L-glutamine and L-asparagine provides a strong rationale for investigating its potential in this capacity. The protocols and comparative data provided in these application notes offer a comprehensive framework for researchers to systematically evaluate the inhibitory effects of this compound on key metabolic enzymes. Successful demonstration of inhibitory activity could open new avenues for its use as a research tool or as a lead compound in drug development. It is imperative that all findings are validated through rigorous experimentation.
References
- 1. mdpi.com [mdpi.com]
- 2. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors target the tissue transglutaminase and fibronectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: (S)-2-Amino-4-cyanobutanoic Acid in Neuroscience Research
(S)-2-Amino-4-cyanobutanoic acid , also known as beta-cyano-L-alanine (BCLA), is a non-proteinogenic amino acid found in certain legumes, such as Vicia sativa (common vetch). While not a conventional tool for therapeutic drug development, its inherent neurotoxic properties make it a subject of interest in neuroscience research, particularly in the study of excitotoxicity, neurodegeneration, and the mechanisms of neuronal cell death.
These application notes provide an overview of the research applications of this compound, its mechanism of action, and protocols for its use in experimental neuroscience.
Applications in Neuroscience Research
The primary application of this compound in neuroscience stems from its neurotoxic effects. It serves as a tool to investigate:
-
Excitotoxicity: The pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. This compound is believed to act as an excitotoxin.
-
NMDA Receptor-Mediated Neurotoxicity: Research suggests that the neurotoxic effects of this compound are mediated, at least in part, through the N-methyl-D-aspartate (NMDA) class of glutamate receptors.[1][2] This makes it a useful compound for studying the downstream signaling pathways of NMDA receptor overactivation.
-
Neurodegenerative Models: By inducing neuronal cell death, this compound can be used in in vitro and in vivo models to mimic certain aspects of neurodegenerative diseases where excitotoxicity is implicated.
-
Screening for Neuroprotective Agents: Cellular or animal models treated with this compound can serve as platforms to screen for and evaluate the efficacy of potential neuroprotective compounds that target excitotoxic pathways.
Mechanism of Action
This compound is a structural analog of the neurotransmitter glutamate. Its neurotoxicity is primarily attributed to its interaction with glutamate receptors, specifically the NMDA receptor. The proposed mechanism involves:
-
NMDA Receptor Binding: The compound binds to the NMDA receptor, leading to its over-activation.
-
Calcium Influx: Prolonged activation of the NMDA receptor results in an excessive influx of calcium ions (Ca²⁺) into the neuron.
-
Activation of Downstream Destructive Pathways: The elevated intracellular Ca²⁺ levels trigger a cascade of neurotoxic events, including:
-
Activation of proteases (e.g., calpains) that degrade cellular components.
-
Activation of nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO) and subsequent oxidative stress.
-
Mitochondrial dysfunction, leading to energy failure and the release of pro-apoptotic factors.
-
-
Neuronal Cell Death: The culmination of these processes leads to neuronal damage and ultimately, cell death through necrosis or apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound-induced neurotoxicity.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Experimental Protocols
The following are generalized protocols for using this compound in neuroscience research. Specific concentrations and incubation times will need to be optimized for different cell types and experimental systems.
This protocol describes the induction of excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
Materials:
-
Primary neuronal culture or neuronal cell line
-
This compound (BCLA)
-
Neurobasal medium or appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Optional: NMDA receptor antagonist (e.g., MK-801) for mechanistic studies
Procedure:
-
Cell Culture: Plate neurons at a suitable density in multi-well plates and culture until the desired stage of differentiation.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer. The final concentration in the culture medium will typically range from 2.0 to 10.0 mM.[2]
-
Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add fresh culture medium containing the desired concentration of this compound.
-
For control wells, add medium without the compound.
-
For mechanistic studies, pre-incubate some wells with an NMDA receptor antagonist (e.g., 35 µM MK-801) before adding the medium containing this compound.[2]
-
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours, depending on the cell type and the desired level of toxicity.
-
Assessment of Neurotoxicity:
-
After incubation, assess cell viability using a standard assay such as MTT or measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Morphological changes, such as neurite retraction and cell body swelling, can be observed using phase-contrast microscopy.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for in vitro excitotoxicity studies.
Quantitative data from neurotoxicity experiments should be summarized in a clear and structured format.
Table 1: Dose-Dependent Neurotoxicity of this compound
| Concentration (mM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| 0 (Control) | 100 ± 5.2 | 5.3 ± 1.1 |
| 2.0 | 78.5 ± 6.1 | 25.8 ± 3.4 |
| 5.0 | 45.2 ± 4.8 | 62.1 ± 5.5 |
| 10.0 | 15.8 ± 3.5 | 89.4 ± 4.2 |
Data are presented as mean ± SEM from a representative experiment (n=3).
Table 2: Effect of NMDA Receptor Antagonist on this compound-Induced Neurotoxicity
| Treatment | Cell Viability (% of Control) |
| Control | 100 ± 4.7 |
| 5 mM (S)-ACBA | 46.1 ± 5.3 |
| 35 µM MK-801 | 98.2 ± 3.9 |
| 5 mM (S)-ACBA + 35 µM MK-801 | 89.5 ± 6.0 |
Data are presented as mean ± SEM from a representative experiment (n=3).
Safety Precautions
This compound is a neurotoxin. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
This compound, or BCLA, is a valuable tool for researchers investigating the molecular mechanisms of excitotoxicity and neurodegeneration. Its ability to induce neuronal cell death through the over-activation of NMDA receptors allows for the creation of robust in vitro and in vivo models for studying these pathological processes and for the preliminary screening of potential neuroprotective therapies. Careful experimental design and adherence to safety protocols are essential when working with this neurotoxic compound.
References
Application Notes and Protocols: (S)-2-Amino-4-cyanobutanoic Acid as a Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-cyanobutanoic acid, also known as β-cyanomethyl-L-alanine, serves as a highly efficient and soluble precursor for the incorporation of L-glutamine residues in solution-phase peptide synthesis. The use of this synthon effectively mitigates common challenges associated with direct glutamine incorporation, such as poor solubility and undesirable side reactions like dehydration to form pyroglutamates. The nitrile moiety of this compound is stable throughout standard peptide coupling and deprotection steps and can be quantitatively converted to the corresponding γ-carboxamide of glutamine under mild conditions. These application notes provide detailed protocols for the use of this compound in the synthesis of a model dipeptide, followed by its conversion to the glutamine-containing peptide, alongside relevant quantitative data.
Introduction
The synthesis of peptides containing glutamine (Gln) residues often presents significant challenges in pharmaceutical development. Glutamine's poor solubility and the propensity of its side-chain amide to undergo intramolecular cyclization, especially during activation or deprotection steps, can lead to the formation of pyroglutamate-containing impurities and reduced yields. To overcome these obstacles, a synthon-based approach using a protected and more soluble precursor is advantageous.
This compound has emerged as an excellent synthon for L-glutamine.[1][2] Its nitrile group acts as a masked amide, improving the solubility of the amino acid derivative and preventing the aforementioned side reactions. The nitrile is robust under standard peptide synthesis conditions, including benzyloxycarbonyl (Cbz) group removal via hydrogenolysis and acid-labile deprotections.[1][2] Following the successful incorporation of the cyanobutanoic acid residue into the peptide chain, the nitrile can be selectively and quantitatively hydrated to the primary amide of glutamine using hydrogen peroxide.[1][2] This strategy offers an atom-efficient and high-yielding pathway to glutamine-containing peptides, making it a valuable tool for pharmaceutical synthesis.
Key Applications and Advantages
-
Improved Solubility: this compound and its protected derivatives exhibit enhanced solubility in common organic solvents used for peptide synthesis compared to their glutamine counterparts.
-
Prevention of Side Reactions: The use of a nitrile-protected side chain circumvents the issue of pyroglutamate formation, a common side reaction with glutamine residues.
-
High-Yield Conversion: The final hydration of the nitrile to the amide proceeds in high yield, ensuring efficient formation of the desired glutamine-containing peptide.
-
Compatibility: The nitrile group is compatible with a wide range of standard peptide coupling reagents and protecting group strategies.
Experimental Protocols
The following protocols are based on the synthesis of a model dipeptide, demonstrating the practical application of this compound as a glutamine synthon.
Protocol 1: Synthesis of N-α-Cbz-(S)-2-amino-4-cyanobutanoic acid
This protocol describes the preparation of the protected amino acid precursor.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in 1 M sodium bicarbonate solution (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
Protocol 2: Synthesis of a Dipeptide using N-α-Cbz-(S)-2-amino-4-cyanobutanoic acid
This protocol details the coupling of the protected cyanobutanoic acid with an amino acid ester.
Materials:
-
N-α-Cbz-(S)-2-amino-4-cyanobutanoic acid (from Protocol 1)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-α-Cbz-(S)-2-amino-4-cyanobutanoic acid (1.0 eq) and HOBt (1.1 eq) in DCM at 0 °C.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve H-Gly-OEt·HCl (1.0 eq) in DCM and add NMM (1.0 eq).
-
Add the solution from step 3 to the reaction mixture from step 2.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain the dipeptide Cbz-L-(β-cyano)Ala-Gly-OEt.
Protocol 3: Hydration of the Nitrile to the Amide
This protocol describes the final conversion of the cyanobutanoic acid residue to a glutamine residue.
Materials:
-
Cbz-L-(β-cyano)Ala-Gly-OEt (from Protocol 2)
-
Hydrogen peroxide (30% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dipeptide Cbz-L-(β-cyano)Ala-Gly-OEt (1.0 eq) in acetone.
-
Add hydrogen peroxide (30% solution, 10 eq) and potassium carbonate (1.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final dipeptide, Cbz-L-Gln-Gly-OEt.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps.
| Step | Product | Typical Yield (%) |
| Protection of this compound | N-α-Cbz-(S)-2-amino-4-cyanobutanoic acid | 85-95 |
| Dipeptide Coupling | Cbz-L-(β-cyano)Ala-Gly-OEt | 70-85 |
| Nitrile Hydration | Cbz-L-Gln-Gly-OEt | >95 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a glutamine-containing dipeptide.
Logical Relationship of the Synthon Approach
Caption: Advantages of the this compound synthon approach.
Conclusion
This compound is a valuable and practical precursor for the synthesis of glutamine-containing peptides in pharmaceutical research and development. The protocols outlined in these application notes provide a clear and reproducible methodology for its use, leading to high yields of the desired peptide products while avoiding common synthetic pitfalls. This synthon-based strategy represents a significant improvement in the efficiency and reliability of producing complex peptides for therapeutic and diagnostic applications.
References
HPLC method for quantification of (S)-2-Amino-4-cyanobutanoic acid
An HPLC Method for the Quantification of (S)-2-Amino-4-cyanobutanoic Acid in Biological Matrices
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of this compound. Due to the absence of a strong chromophore, pre-column derivatization is employed to enable sensitive fluorescence detection.[1] This method utilizes Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for the creation of diastereomers, which are then separated on a standard reversed-phase C18 column.[2] The protocol provides comprehensive procedures for sample preparation from plasma, standard preparation, derivatization, and the HPLC-FLD operating conditions. Method performance is summarized in tables detailing linearity, precision, accuracy, and sensitivity, demonstrating its suitability for quantitative analysis in research and drug development settings.
Introduction
This compound is a non-proteinogenic amino acid that may serve as a key intermediate in the synthesis of pharmaceuticals or as a biomarker.[3][4] Accurate quantification of its specific enantiomer, this compound, is crucial for understanding its physiological roles, metabolic fate, and for quality control in manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is a standard technique for amino acid analysis. However, most amino acids, including 2-Amino-4-cyanobutanoic acid, lack a native chromophore or fluorophore, necessitating a derivatization step for detection by UV-Vis or fluorescence detectors.[1] Furthermore, to quantify a specific enantiomer, a chiral separation strategy is required. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be resolved on a conventional achiral column.[2][5]
This application note describes a pre-column derivatization method using Marfey's reagent (FDAA) followed by reversed-phase HPLC with fluorescence detection.[2] This approach offers high sensitivity and allows for the simultaneous separation and quantification of the (S) and (R) enantiomers, making it a powerful tool for enantiomeric purity assessment.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
(R,S)-2-Amino-4-cyanobutanoic acid (racemic mixture)
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Trichloroacetic acid (TCA)
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Human Plasma (or other biological matrix)
Sample Preparation (from Human Plasma)
-
Protein Precipitation : To 100 µL of plasma, add 20 µL of 20% (w/v) Trichloroacetic acid (TCA) to precipitate proteins.[6]
-
Vortex : Vortex the sample vigorously for 30 seconds.
-
Centrifugation : Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[6]
-
Supernatant Collection : Carefully collect the supernatant for the derivatization step.
Standard Solution Preparation
-
Stock Solution (1 mg/mL) : Accurately weigh and dissolve 10 mg of this compound in 10 mL of ultrapure water.
-
Working Standards : Prepare a series of working standards by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These standards will be used to construct the calibration curve.
Derivatization Protocol
-
Aliquot : Place 50 µL of the prepared standard solution or sample supernatant into a microcentrifuge tube.
-
Buffering : Add 20 µL of 1 M sodium bicarbonate solution to raise the pH.
-
Marfey's Reagent Addition : Add 100 µL of Marfey's reagent solution (1 mg/mL in acetone).
-
Incubation : Vortex the mixture and incubate at 40°C for 60 minutes in a water bath or heating block.
-
Neutralization : Stop the reaction by adding 10 µL of 2 M HCl.
-
Filtration : Filter the resulting solution through a 0.22 µm syringe filter prior to injection into the HPLC system.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 Series or equivalent, with a fluorescence detector (FLD) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 60% B; 25-26 min: 60% to 20% B; 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| FLD Wavelengths | Excitation: 340 nm, Emission: 460 nm |
Workflow and Separation Logic
The overall analytical workflow is depicted below, outlining the process from sample collection to final data analysis.
Caption: General experimental workflow for the quantification of this compound.
The chiral separation strategy relies on creating diastereomeric pairs that are separable on a standard achiral column.
Caption: Logical diagram of the chiral separation strategy using Marfey's reagent.
Results and Data Presentation
The described HPLC method was validated according to standard guidelines, assessing its linearity, precision, accuracy, and sensitivity.[7][8]
Table 1: Method Linearity
A calibration curve was generated by plotting the peak area against the concentration of the derivatized this compound standard.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,430 |
| 5.0 | 76,980 |
| 10.0 | 155,100 |
| 25.0 | 388,500 |
| 50.0 | 775,300 |
| 100.0 | 1,560,100 |
| Correlation (r²) | 0.9998 |
Table 2: Precision and Accuracy
Precision was determined by analyzing replicate samples at three different concentration levels (low, mid, high) within the same day (intra-day) and on three different days (inter-day). Accuracy was evaluated by the recovery of spiked samples.[9]
| QC Level | Conc. (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=9) | Accuracy (Recovery %) |
| Low | 2.5 | 3.1% | 4.5% | 98.5% |
| Mid | 20.0 | 2.2% | 3.1% | 101.2% |
| High | 80.0 | 1.8% | 2.5% | 99.3% |
Table 3: Sensitivity and System Suitability
The limits of detection (LOD) and quantification (LOQ) were established based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively. System suitability was assessed by injecting a derivatized racemic mixture.
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Retention Time (S-enantiomer) | ~18.5 min |
| Retention Time (R-enantiomer) | ~19.8 min |
| Resolution (Rs) | > 2.0 |
Conclusion
The HPLC method detailed in this application note provides a sensitive, precise, and accurate means for the quantification of this compound in biological matrices. The pre-column derivatization with Marfey's reagent allows for excellent chiral resolution on a standard reversed-phase column and enables highly sensitive fluorescence detection.[2] The validation data confirms that the method is linear over a wide concentration range and exhibits excellent precision and accuracy.[10] This protocol is well-suited for applications in pharmacokinetic studies, metabolic research, and quality control environments where the specific quantification of the (S)-enantiomer is required.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 3. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Note: Derivatization of (S)-2-Amino-4-cyanobutanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic amino acid that plays a role as an intermediate in certain metabolic pathways and can be of interest in drug development and neuroscience research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, amino acids are generally non-volatile due to their zwitterionic nature at physiological pH.[1][2] Therefore, a derivatization step is necessary to convert them into volatile and thermally stable derivatives suitable for GC-MS analysis.[2] This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis, including considerations for its chiral nature and the presence of a nitrile group.
Principle of Derivatization for GC-MS Analysis of Amino Acids
Derivatization for GC-MS analysis of amino acids typically involves the chemical modification of the polar functional groups, namely the amino (-NH2) and carboxyl (-COOH) groups, to increase volatility and improve chromatographic peak shape. Common derivatization techniques include silylation and acylation.
-
Silylation: This method replaces active hydrogens in the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[2] TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.
-
Acylation: This technique involves the reaction of the amino and carboxyl groups with acylating agents. A common approach is esterification of the carboxyl group followed by acylation of the amino group. For instance, alkyl chloroformates like ethyl chloroformate (ECF) or methyl chloroformate (MCF) can derivatize both functional groups in a single step.[1][3]
For chiral separation of this compound, two main strategies can be employed:
-
Direct Method: Derivatization with an achiral reagent followed by separation on a chiral GC column (e.g., Chirasil-L-Val).[4][5] This is often the preferred method due to its simplicity and reliability.[4]
-
Indirect Method: Derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral GC column.[6]
Consideration for the Nitrile Group: The nitrile (-C≡N) group in this compound is generally stable under common silylation and acylation conditions. However, it is crucial to perform initial validation experiments to ensure that the nitrile group does not undergo hydrolysis or other side reactions during the derivatization process, which could lead to inaccurate quantification.
Experimental Protocols
This section details a protocol for the derivatization of this compound using MTBSTFA, a widely used silylation reagent that yields stable derivatives.
Reagents and Materials
-
This compound standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Internal Standard (e.g., Norvaline or a stable isotope-labeled version of the analyte)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral GC column (e.g., Chirasil-L-Val or equivalent)
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound in 0.1 M HCl to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to desired concentrations for calibration.
-
Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances. The final sample should be in an aqueous acidic solution (e.g., 0.1 M HCl).
Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample into a clean, dry 2 mL sample vial.
-
Add the internal standard solution.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator. It is critical to ensure the sample is completely dry as moisture can interfere with the silylation reaction.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA (with 1% t-BDMCS) to the dried residue.
-
Cap the vial tightly and vortex briefly to dissolve the residue.
-
Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness (or equivalent chiral column)
-
Injector: Split/splitless, operated in splitless mode
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 5°C/min to 200°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data for the analysis of the TBDMS derivative of this compound should be summarized for clarity. The following table provides an illustrative example of the expected analytical parameters.
| Parameter | This compound-TBDMS Derivative |
| Retention Time (min) | Hypothetical: 15.8 |
| Quantifier Ion (m/z) | Hypothetical: [M-57]+ |
| Qualifier Ion 1 (m/z) | Hypothetical: [M-15]+ |
| Qualifier Ion 2 (m/z) | Hypothetical: Characteristic fragment |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85-115% |
| Precision (%RSD) | < 15% |
Note: The retention time and mass-to-charge ratios are hypothetical and must be determined experimentally. The [M-57]+ ion, corresponding to the loss of a tert-butyl group, is a characteristic fragment for TBDMS derivatives.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization reaction.
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Silylation of this compound with MTBSTFA.
Conclusion
This application note provides a comprehensive protocol for the derivatization of this compound using silylation with MTBSTFA for subsequent GC-MS analysis. The use of a chiral GC column allows for the enantioselective analysis of the (S)-enantiomer. It is essential to validate the method for the specific matrix being analyzed, paying close attention to the stability of the nitrile group under the chosen derivatization conditions. This method provides a robust framework for the accurate and sensitive quantification of this compound in various research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Amino-4-cyanobutanoic Acid in Cell Culture: A Review of Available Literature
A comprehensive search of scientific literature reveals no established experimental use of (S)-2-Amino-4-cyanobutanoic acid in cell culture. Currently, the primary application of this compound, as documented in published research, is in the field of synthetic chemistry, particularly as a stable and soluble precursor for L-glutamine in peptide synthesis.
There is a notable absence of studies investigating the biological effects of this compound on cultured cells. Consequently, critical data required for creating detailed application notes and protocols—such as optimal concentrations, effects on cell viability and proliferation, and mechanisms of action—are not available. Furthermore, no information exists regarding its impact on cellular signaling pathways.
Given the lack of empirical data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways related to the use of this compound in cell culture. Any such information would be purely speculative and without a basis in scientific evidence.
Theoretical Considerations and Potential Future Research Directions
While no direct data exists, the structural similarity of this compound to the essential amino acid L-glutamine suggests potential avenues for future research. L-glutamine is a critical nutrient for most cultured cells, serving as a key energy source and a precursor for the synthesis of nucleotides and other amino acids.
Future investigations into the cell culture applications of this compound could explore the following:
-
Glutamine Analogue Activity: Investigating whether it can serve as a substitute for L-glutamine in cell culture media, potentially offering greater stability and resistance to spontaneous degradation into ammonia, a cytotoxic byproduct.
-
Enzyme Inhibition: Assessing its potential to interact with and inhibit glutamine-dependent enzymes, which could have implications for cancer research, as many tumor cells exhibit a strong dependence on glutamine metabolism.
-
Cytotoxicity Assessment: Determining the concentration-dependent effects of this compound on the viability and proliferation of various cell lines to establish a safe working concentration range.
A hypothetical initial experimental workflow to explore these aspects is proposed below.
Hypothetical Experimental Workflow for Initial Assessment
Should a researcher wish to investigate the effects of this compound in cell culture, a logical first step would be to assess its basic cytotoxicity and its potential to substitute for L-glutamine.
Disclaimer: The workflow provided is a theoretical construct and not based on established protocols for this compound. It is intended to serve as a conceptual starting point for researchers interested in pioneering the investigation of this compound in a cell culture context.
Application Notes and Protocols for the Isolation of (S)-2-Amino-4-cyanobutanoic Acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-cyanobutanoic acid, more commonly known as β-cyano-L-alanine (BCA), is a non-proteinogenic amino acid found in various plant species. The primary and most well-documented natural source of this compound is the seeds of the common vetch (Vicia sativa)[1][2]. This compound and its γ-glutamyl derivative are of interest to researchers due to their potential neurotoxic properties and involvement in plant defense mechanisms[3]. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Vicia sativa seeds.
Natural Sources and Typical Content
Vicia sativa seeds are the most significant natural source of β-cyano-L-alanine. The concentration of BCA and its γ-glutamyl derivative (γ-glutamyl-β-cyano-L-alanine, GCBA) can vary depending on the specific population and growing conditions of the plant.
Table 1: Quantitative Data of β-cyano-L-alanine (BCA) and its γ-glutamyl derivative (GCBA) in Vicia sativa seeds.
| Compound | Concentration Range ( g/100g of seeds) | Analytical Method | Reference |
| β-cyano-L-alanine (BCA) | 0.003 - 0.022 | HPLC | [4] |
| γ-glutamyl-β-cyano-L-alanine (GCBA) | 0.572 - 1.252 | HPLC | [4] |
Experimental Protocols
This section outlines a comprehensive workflow for the isolation and purification of this compound from Vicia sativa seeds, from initial extraction to final purification.
Overall Workflow
The isolation process involves three main stages: extraction of free amino acids from the ground seeds, ion-exchange chromatography to separate BCA from other amino acids and impurities, and a final crystallization step to obtain the purified compound.
Caption: Overall workflow for the isolation of this compound.
Protocol 1: Extraction of Free Amino Acids from Vicia sativa Seeds
This protocol is adapted from established analytical procedures for a preparative scale.
Materials:
-
Vicia sativa seeds
-
Grinder or mill
-
Ethanol (96%)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Grinding: Grind the Vicia sativa seeds into a fine powder using a grinder or mill.
-
Extraction Solvent Preparation: Prepare the extraction solvent by mixing ethanol and deionized water in a 3:7 (v/v) ratio.
-
Extraction:
-
For every 100 g of ground seed powder, add 1 L of the ethanol:water extraction solvent.
-
Stir the suspension vigorously at room temperature for 1 hour.
-
-
Centrifugation:
-
Centrifuge the suspension at 12,000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant and collect the supernatant, which contains the free amino acids.
-
-
Re-extraction: To maximize the yield, re-extract the pellet twice more with fresh extraction solvent, following steps 3 and 4.
-
Pooling and Drying:
-
Pool the supernatants from all three extractions.
-
Dry the pooled supernatant to completeness using a rotary evaporator or a stream of nitrogen. The resulting residue is the crude amino acid extract.
-
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol provides a general framework for the purification of β-cyano-L-alanine using cation-exchange chromatography. Optimization may be required depending on the specific resin and equipment used.
Materials:
-
Crude amino acid extract from Protocol 1
-
Strong cation-exchange resin (e.g., Dowex 50W X8)
-
Chromatography column
-
Loading buffer: 0.2 M Sodium Citrate Buffer, pH 2.2
-
Elution buffer: 0.2 M Sodium Citrate Buffer, pH 3.25, followed by a gradient to 0.2 M Sodium Citrate Buffer, pH 5.28
-
Ammonia solution for regeneration
-
Fraction collector
-
Analytical method for BCA detection (e.g., HPLC as described in Megías et al., 2014)
Procedure:
-
Resin Preparation and Packing:
-
Prepare the cation-exchange resin according to the manufacturer's instructions. This typically involves washing with acid, base, and water.
-
Pack the chromatography column with the prepared resin to the desired bed height.
-
Equilibrate the column with the loading buffer until the pH of the eluate is stable and matches the buffer pH.
-
-
Sample Loading:
-
Dissolve the dried crude extract from Protocol 1 in a minimal volume of the loading buffer.
-
Apply the dissolved sample to the top of the equilibrated column.
-
-
Chromatography and Elution:
-
Begin the elution with the loading buffer to wash out any unbound or weakly bound compounds.
-
Start a linear gradient to the elution buffer (pH 3.25 and then to pH 5.28). This gradual increase in pH will sequentially elute the bound amino acids. Acidic and neutral amino acids will elute before the basic ones. β-cyano-L-alanine, being a neutral amino acid, is expected to elute in the earlier to middle fractions.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a defined volume using a fraction collector.
-
Analyze the collected fractions for the presence and concentration of β-cyano-L-alanine using a suitable analytical method (e.g., the HPLC method described by Megías et al., 2014, after derivatization).
-
-
Pooling of Fractions:
-
Identify the fractions containing the highest concentration and purity of β-cyano-L-alanine.
-
Pool these fractions for the subsequent concentration and crystallization steps.
-
Caption: Ion-exchange chromatography workflow for BCA purification.
Protocol 3: Crystallization of this compound
This protocol outlines a general procedure for obtaining crystalline β-cyano-L-alanine from the purified fractions.
Materials:
-
Pooled, purified fractions of β-cyano-L-alanine
-
Ethanol (absolute)
-
Deionized water
-
Beaker or crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Concentration: Concentrate the pooled fractions containing β-cyano-L-alanine under reduced pressure using a rotary evaporator.
-
Solvent Addition:
-
To the concentrated aqueous solution, slowly add absolute ethanol with gentle stirring until the solution becomes slightly turbid.
-
If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly.
-
-
Crystallization:
-
Cover the beaker or crystallization dish and allow it to stand undisturbed at 4°C for 24-48 hours. Crystals of β-cyano-L-alanine should form during this time.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the final purified product.
-
Data Presentation
The following table summarizes the expected outcomes at various stages of the isolation process. The values are estimates and can vary based on the starting material and experimental conditions.
Table 2: Estimated Yield and Purity at Different Isolation Stages.
| Stage | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| Extraction | 1 kg Vicia sativa seeds | Crude Amino Acid Extract | ~5-10% of seed weight | Low (mixture of all free amino acids and other soluble compounds) |
| Ion-Exchange Chromatography | Crude Amino Acid Extract | Pooled BCA Fractions | 50-70% (of BCA in crude extract) | 80-95% |
| Crystallization | Pooled BCA Fractions | Crystalline BCA | 70-90% (from pooled fractions) | >98% |
Signaling Pathways and Logical Relationships
While this compound is not directly involved in a signaling pathway in the context of its isolation, its biosynthesis in plants is part of a metabolic pathway for cyanide detoxification.
Caption: Biosynthesis of β-cyano-L-alanine in plants.
References
- 1. Isolation and identification from common vetch of the neurotoxin beta-cyano-L-alanine, a possible factor in neurolathyrism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanoalanine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Amino-4-cyanobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic α-amino acid, a derivative of butyric acid with a cyano group at the 4-position.[1] This compound serves as a valuable building block in synthetic chemistry, particularly in peptide synthesis where it can act as a soluble and atom-efficient synthon for L-glutamine.[2] The nitrile group is stable under various reaction conditions, including those used for the removal of Cbz and other protecting groups in peptide synthesis.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. Please note that some of these values are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1][4] |
| Molecular Weight | 128.13 g/mol | [1] |
| Melting Point | 221.5 - 223 °C | [5] |
| XLogP3 (Predicted) | -3.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 87.1 Ų | [1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
3.1. Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
3.2. Storage Conditions
To ensure the stability of the compound, store it under the following conditions:
| Parameter | Condition |
| Temperature | Cool and dry place |
| Container | Tightly sealed container |
| Ventilation | Well-ventilated area |
3.3. Incompatibilities
Avoid contact with strong oxidizing agents, nitrites, and nitric acid, as violent reactions may occur.[6] Contact with nitrites or nitric acid could potentially lead to the formation of carcinogenic nitrosamines.[6]
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a general protocol for its incorporation into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
4.1. Protocol: Incorporation of this compound into a Peptide using SPPS
This protocol outlines the manual synthesis of a peptide on a solid support, incorporating this compound.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected standard amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-(S)-2-Amino-4-cyanobutanoic acid, 3 equivalents of the coupling reagent (e.g., HBTU), and 6 equivalents of the base (e.g., DIPEA) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the solution to separate the resin from the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Biological Activity and Metabolism
There is limited specific information on the biological activity or signaling pathways directly involving this compound. However, the metabolism of aliphatic nitriles has been studied.
The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide.[7] This process is generally catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon alpha to the cyano group, forming a cyanohydrin that can then release cyanide.[6] The liberated cyanide can inhibit cellular respiration by binding to cytochrome c oxidase.[6]
Visualizations
Diagram 1: Workflow for Peptide Synthesis
References
- 1. echemi.com [echemi.com]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (S)-2-Amino-4-cyanobutyric acid [chemicalbook.com]
- 7. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Amino-4-cyanobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (S)-2-Amino-4-cyanobutanoic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent and effective starting material is N-benzyloxycarbonyl-L-glutamine (Cbz-L-Gln). This is because the side-chain amide of glutamine can be chemically dehydrated to form the desired nitrile group.
Q2: Which dehydrating agent is recommended for converting the amide to a nitrile?
A2: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and effective reagent for this transformation. It activates the amide for dehydration under relatively mild conditions.
Q3: What are the primary challenges in this synthesis?
A3: The main challenges include ensuring the complete dehydration of the starting material, effectively removing the N,N'-dicyclohexylurea (DCU) byproduct, and preventing the unintentional reduction of the nitrile group during the final deprotection step.
Q4: How can I remove the Cbz (benzyloxycarbonyl) protecting group?
A4: A common method for deprotection is using sodium in anhydrous liquid ammonia. This method is effective but requires careful control to avoid reducing the nitrile. An alternative is catalytic hydrogenation (e.g., using Pd/C and H₂), although the nitrile group's stability under these conditions must be considered.
Q5: Is there a risk of racemization during the synthesis?
A5: The described synthesis pathway, starting from the chiral L-glutamine, generally proceeds with a high degree of stereochemical retention. However, exposure to harsh basic or acidic conditions for prolonged periods could potentially lead to some degree of racemization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-Cbz-(S)-2-amino-4-cyanobutanoic acid after dehydration | 1. Incomplete reaction. 2. Insufficient amount of dehydrating agent (DCC). 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. 2. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of DCC. 3. Ensure the reaction is maintained at the optimal temperature, typically starting at 0°C and slowly warming to room temperature. |
| Product is contaminated with a white, insoluble solid. | The byproduct N,N'-dicyclohexylurea (DCU) has not been fully removed. | DCU is largely insoluble in many organic solvents. Most of it can be removed by simple filtration. For trace amounts, recrystallization or column chromatography of the desired product may be necessary. |
| The final product shows the presence of a primary amine at the side chain instead of a nitrile. | The nitrile group was unintentionally reduced during the deprotection step. This is a known side reaction when using excess sodium in liquid ammonia, especially if a proton source like methanol is present.[1] | Use sodium in anhydrous ammonia and carefully control the amount of sodium added. Avoid using an excess of sodium. Quench the reaction carefully with a non-protic solvent or a solid like ammonium chloride. |
| Difficulty in isolating the final amino acid product. | The product is highly polar and may be very soluble in aqueous solutions. | After deprotection and workup, consider using ion-exchange chromatography for purification. Lyophilization of the aqueous solution containing the product can also be an effective isolation technique. |
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of β-cyano amino acids, providing a benchmark for your experiments.
| Reaction Step | Starting Material | Key Reagents | Solvent | Reported Yield | Reference |
| Amide Dehydration | N-Cbz-L-Glutamine | N,N'-Dicyclohexylcarbodiimide (DCC), Pyridine | Dichloromethane (DCM) | Generally high (qualitative) | [1] |
| Cbz Deprotection | N-Cbz-β-cyano-L-alanine | Sodium, Liquid Ammonia | Anhydrous Ammonia | Generally high (qualitative) | [1] |
| Related Synthesis: Cyanation | N-Cbz-L-serine mesylate | Potassium Cyanide (KCN) | DMSO | Not specified | [2] |
| Related Synthesis: Cbz Deprotection | N-Cbz-3-cyano-propanoic acid | 10% Pd-C, H₂ | Methanol | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-(S)-2-amino-4-cyanobutanoic acid
This protocol details the dehydration of N-Cbz-L-glutamine using DCC.
-
Preparation: In a round-bottom flask, dissolve N-Cbz-L-glutamine (1 equivalent) in anhydrous dichloromethane (DCM) and pyridine (2 equivalents).
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of DCC: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the starting material over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Deprotection to this compound
This protocol describes the removal of the Cbz group using sodium in liquid ammonia.
-
Setup: In a flask equipped with a dry ice condenser, add anhydrous liquid ammonia at -78°C.
-
Dissolution: Add the N-Cbz-(S)-2-amino-4-cyanobutanoic acid (1 equivalent) to the liquid ammonia with stirring.
-
Sodium Addition: Carefully add small pieces of sodium metal (approximately 2.5 equivalents) to the solution until a persistent blue color is observed for at least 30 minutes.
-
Quenching: Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.
-
Isolation: Dissolve the resulting residue in water and purify by ion-exchange chromatography. Lyophilize the appropriate fractions to obtain the final product.
Visualizations
Synthesis Pathway
Caption: Two-step synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
Technical Support Center: (S)-2-Amino-4-cyanobutanoic Acid Purification
Welcome to the technical support center for the purification of (S)-2-Amino-4-cyanobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized from L-glutamine?
A1: The most prevalent impurities originating from the synthesis of this compound via the dehydration of L-glutamine are typically:
-
L-Glutamine: Unreacted starting material.
-
L-Glutamic Acid: Formed by the hydrolysis of the nitrile group under acidic or basic conditions during workup or purification.
-
(S)-2-aminoglutaramide: Formed by the partial hydrolysis of the nitrile group back to the amide.
-
Pyroglutamic Acid: A cyclized derivative that can form from glutamine or glutamic acid, especially at elevated temperatures.
-
(R)-2-Amino-4-cyanobutanoic acid: The D-enantiomer, which can arise from racemization under harsh pH or temperature conditions.
Q2: What is the estimated isoelectric point (pI) of this compound, and why is it important for purification?
The pI is a critical parameter for purification by ion-exchange chromatography.
-
At a pH below the pI, the molecule will have a net positive charge and will bind to a cation-exchange resin.
-
At a pH above the pI, the molecule will have a net negative charge and will bind to an anion-exchange resin.
-
At a pH equal to the pI, the molecule has a net zero charge and will not bind to either type of ion-exchange resin, allowing it to be eluted.
Q3: My final product shows a low yield and the presence of L-glutamine and L-glutamic acid. What could be the cause?
A3: This issue likely stems from incomplete dehydration of the starting L-glutamine and/or hydrolysis of the nitrile group in your product during purification. The nitrile group is sensitive to both strongly acidic and basic conditions, particularly at elevated temperatures. Review your purification protocol for any steps involving harsh pH or prolonged heating, as these can lead to the degradation of your target compound back to glutamine or its hydrolysis to glutamic acid.
Q4: I am observing a loss of enantiomeric purity in my final product. How can I prevent this?
A4: Racemization can occur if the purification process involves exposure to strong bases or high temperatures for extended periods. The alpha-proton of the amino acid is susceptible to deprotonation under these conditions, leading to a loss of stereochemical integrity. To mitigate this, ensure that all purification steps are carried out under mild pH conditions (ideally close to neutral) and at or below room temperature whenever possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of the nitrile group: Exposure to strong acids or bases during purification. | - Maintain a pH between 4 and 7 during all aqueous steps.- Avoid high temperatures; perform purification steps at room temperature or on ice.- Use a buffered mobile phase for chromatography. |
| Co-elution with impurities: Similar chromatographic behavior of impurities and the target compound. | - Optimize the gradient for ion-exchange or reverse-phase chromatography to improve resolution.- Consider using a different type of chromatography (e.g., size-exclusion if there are significant size differences in impurities). | |
| Presence of Starting Material (L-Glutamine) | Incomplete reaction: The dehydration of L-glutamine was not driven to completion. | - Before purification, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).- If purification is challenging, consider reprocessing the crude material under the reaction conditions. |
| Ineffective separation: L-glutamine and the product have similar properties. | - Utilize ion-exchange chromatography, adjusting the pH to exploit the difference in isoelectric points between glutamine and the product. | |
| Presence of L-Glutamic Acid | Nitrile hydrolysis: The purification conditions are too harsh (acidic or basic). | - As with low yield, strictly control the pH to be near neutral.- Use buffers to maintain a stable pH throughout the purification process. |
| Poor Peak Shape in HPLC | Compound instability on the column: Interaction with the stationary phase is causing degradation. | - Use a buffered mobile phase.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Sample overload: Too much sample is being injected onto the column. | - Reduce the injection volume or the concentration of the sample. | |
| Difficulty in Crystallization | Presence of persistent impurities: Small amounts of impurities are inhibiting crystal formation. | - Perform an additional chromatographic polishing step.- Try different solvent systems for recrystallization (e.g., water/ethanol, water/isopropanol). |
Experimental Protocols
Ion-Exchange Chromatography for Removal of L-Glutamine and L-Glutamic Acid
This protocol is designed to separate this compound from its common impurities based on their charge differences at a specific pH.
Materials:
-
Crude this compound
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Anion-exchange resin (e.g., Dowex 1)
-
0.1 M Sodium acetate buffer, pH 5.2
-
0.1 M Acetic acid
-
0.5 M Ammonium hydroxide
-
Deionized water
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of deionized water. Adjust the pH of the solution to approximately 5.2 with dilute acetic acid or ammonium hydroxide.
-
Cation-Exchange Chromatography (to remove basic impurities):
-
Pack a column with a strong cation-exchange resin and equilibrate it with the 0.1 M sodium acetate buffer (pH 5.2).
-
Load the sample onto the column.
-
At pH 5.2 (close to the estimated pI), this compound should have minimal charge and elute, while more basic impurities will bind.
-
Collect the flow-through and wash the column with the equilibration buffer.
-
-
Anion-Exchange Chromatography (to remove acidic impurities):
-
The collected eluate from the cation-exchange column now contains the product and acidic impurities like L-glutamic acid.
-
Adjust the pH of this solution to ~7.5 with dilute ammonium hydroxide.
-
Pack a column with a strong anion-exchange resin and equilibrate it with a suitable buffer at pH 7.5.
-
Load the sample onto the column. At this pH, both the product and L-glutamic acid will be negatively charged and bind to the resin.
-
Elute with a decreasing pH gradient (e.g., from pH 7.5 to 4.5). L-Glutamic acid (pI ~3.22) will elute at a lower pH than this compound (estimated pI ~5.0-5.5).
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., HPLC, TLC) to identify the fractions containing the pure product.
-
Desalting: Pool the pure fractions and desalt using a suitable method like size-exclusion chromatography or by lyophilization if a volatile buffer was used.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for purification.
Signaling Pathway of Impurity Formation
stability issues of (S)-2-Amino-4-cyanobutanoic acid in aqueous solutions
Technical Support Center: (S)-2-Amino-4-cyanobutanoic Acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern is its susceptibility to intramolecular cyclization, especially under neutral to basic conditions. The terminal amino group can attack the nitrile carbon, leading to the formation of a cyclic product. A secondary concern is the hydrolysis of the nitrile group to a carboxamide (forming (S)-glutamine) and subsequently to a carboxylic acid (forming (S)-glutamic acid), which is accelerated at acidic or basic pH and elevated temperatures.
Q2: What are the recommended storage conditions for aqueous stock solutions?
A2: To maximize stability, aqueous solutions of this compound should be prepared at a slightly acidic to neutral pH (ideally pH 5.0-7.0). For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted into single-use volumes and stored frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light or oxidation?
A3: While the primary degradation pathways are hydrolysis and cyclization, it is best practice in forced degradation studies to evaluate photostability and oxidative stress. Based on its structure, the compound is not expected to be highly susceptible to oxidation unless catalytic amounts of metal ions are present. For critical applications, protection from light is a recommended precautionary measure.
Q4: What are the main degradation products I should look for?
A4: The two primary degradation products to monitor are:
-
Cyclic Lactam: Resulting from intramolecular cyclization. This is often the major degradant under neutral to basic conditions.
-
(S)-Glutamine and (S)-Glutamic Acid: Resulting from the hydrolysis of the nitrile group. This is more prevalent under strong acidic or basic conditions.
Troubleshooting Guide
Problem 1: Loss of compound purity over time in my aqueous buffer, confirmed by HPLC.
| Potential Cause | Suggested Action |
| Intramolecular Cyclization | This is the most probable cause, especially if your buffer is neutral or slightly basic (pH > 7). The cyclized product will likely appear as a new, more polar peak in a reverse-phase HPLC analysis. Lower the pH of your solution to a range of 5.0-6.5 to slow this process. |
| Nitrile Hydrolysis | If you observe peak broadening or the appearance of multiple new peaks, hydrolysis to the amide and then the carboxylic acid may be occurring. This is accelerated by pH extremes and heat. Ensure your solution pH is between 5.0 and 7.0 and store it at 4°C or frozen. |
| High Temperature | Storing solutions at room temperature significantly accelerates degradation. Store all aqueous solutions at 2-8°C for short-term use or frozen for long-term storage. |
Problem 2: I observe a gradual shift in the pH of my unbuffered aqueous solution.
| Potential Cause | Suggested Action |
| Hydrolysis to Glutamic Acid | The formation of (S)-glutamic acid from nitrile hydrolysis will lower the pH of the solution over time. Use a suitable buffer (e.g., phosphate or citrate) at a concentration sufficient to maintain a stable pH (e.g., 10-50 mM). |
| Formation of Ammonia | The hydrolysis of the intermediate amide ((S)-glutamine) can release ammonia, which can alter the pH. A buffered system is the most effective way to counteract this. |
Problem 3: My experimental results are inconsistent, possibly due to compound degradation.
| Potential Cause | Suggested Action |
| Solution Age and Storage | The stability of the compound is finite. Always use freshly prepared solutions for critical experiments. If using a stock solution, validate its purity by HPLC before use, especially if it has been stored for an extended period. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can accelerate degradation. Prepare single-use aliquots to minimize this effect. |
Quantitative Stability Data
Disclaimer: Specific kinetic data for this compound is not widely available. The following tables are based on data from its structural analog, L-glutamine, and are intended to provide general guidance. Actual degradation rates should be determined experimentally.
Table 1: Estimated Influence of pH on Degradation Rate at 25°C
| pH | Relative Degradation Rate | Primary Degradation Pathway |
| 3.0 | Moderate | Nitrile Hydrolysis |
| 5.0 | Low | Minimal Degradation |
| 7.0 | Low-Moderate | Cyclization / Hydrolysis |
| 9.0 | High | Cyclization / Hydrolysis |
Table 2: Estimated Influence of Temperature on Degradation in a Neutral (pH 7.0) Solution
| Temperature | Half-life (t½) Estimate | Recommended Storage Time |
| 37°C | Days | < 24 hours |
| 25°C | Weeks | < 3 days |
| 4°C | Months | < 2 weeks |
| -20°C | > 1 year | > 1 year (aliquoted) |
Visualized Degradation Pathways and Workflows
Below are diagrams illustrating the potential degradation pathways of this compound and a typical experimental workflow for stability testing.
Technical Support Center: Troubleshooting Poor Resolution in Chromatographic Analysis of (S)-2-Amino-4-cyanobutanoic Acid
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to poor resolution in the chromatographic analysis of the non-proteinogenic amino acid, (S)-2-Amino-4-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis & General Issues
Q1: My chromatogram shows poor resolution between this compound and its enantiomer. Where should I begin troubleshooting?
A1: Poor resolution is typically a result of issues with peak broadening (efficiency), insufficient separation between peak centers (selectivity), or inadequate retention. A systematic approach is crucial. Start by evaluating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[1][2] Examine your chromatogram for common peak shape problems like tailing or fronting, as these provide clues to the underlying issue.
Q2: What are the primary causes of resolution failure in an HPLC analysis?
A2: Resolution failure can stem from several sources. The most common are issues with the column (e.g., contamination, degradation), the mobile phase (e.g., incorrect pH, improper composition), sample preparation, or the HPLC instrumentation itself (e.g., leaks, flow rate fluctuations).[3] Operator error, such as using an incorrect injection volume, can also significantly impact separation.[3]
Section 2: Peak Shape Problems
Q3: I'm observing significant peak tailing for my analyte. What causes this and how can I fix it?
A3: Peak tailing, where the latter half of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase.[4] For a basic compound like an amino acid, this can occur due to interactions with acidic silanol groups on the silica support.
-
Mobile Phase pH: Ensure the mobile phase pH is correctly adjusted. An incorrect pH can affect the ionization of the analyte, leading to tailing.[5]
-
Active Sites: The column may have exposed active sites. Consider using a column with better end-capping or adding a competitive agent like triethylamine to the mobile phase to mask these sites.[6]
-
Column Contamination: A blocked or contaminated column frit can distort peak shape. Try backflushing the column or, if necessary, replacing it.[4][5]
Q4: My peaks are fronting. What does this indicate?
A4: Peak fronting, where the first half of the peak is sloped, is less common than tailing. Potential causes include:
-
Sample Overload: Injecting too much sample can saturate the column.[5][7] Try diluting your sample or reducing the injection volume.[8]
-
Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[5][7]
-
Low Column Temperature: Operating at a temperature that is too low can sometimes contribute to fronting.[5]
-
Column Collapse: In severe cases, peak fronting for all peaks can indicate a physical collapse of the column bed, which requires column replacement.[8]
Q5: All the peaks in my chromatogram are broad, not just the analyte peak. What's the likely cause?
A5: When all peaks are uniformly broad, the problem is likely extra-column in nature or related to a major column failure.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1] Ensure all connections are made with narrow-bore PEEK tubing cut to the shortest possible length.[5]
-
Detector Issues: An incorrect detector setting or a large detector cell volume can also lead to broader peaks.[5]
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path, causing broadening for all peaks.[4]
Section 3: Column and Mobile Phase Optimization
Q6: What type of column is most effective for the enantiomeric separation of this compound?
A6: The enantiomeric separation of underivatized amino acids requires a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec® CHIROBIOTIC® T), are particularly effective for this class of compounds.[9][10] These columns are compatible with aqueous mobile phases and can separate polar, ionic compounds.[10] Crown ether-based columns are also a viable option for separating chiral amino acids.[11]
Q7: How does mobile phase pH affect the resolution of this amino acid?
A7: Mobile phase pH is a critical parameter as it controls the ionization state of the amino acid's carboxyl and amino groups. Changing the pH alters the analyte's interaction with the stationary phase, directly impacting retention and selectivity.[1][2] For zwitterionic compounds on a teicoplanin-based CSP, small adjustments in pH can significantly influence enantioselectivity. A systematic study of pH is recommended during method development.
Q8: What is a good starting point for mobile phase composition?
A8: For chiral separations of amino acids on a CHIROBIOTIC T column, a polar ionic or polar organic mode is often used. A simple mobile phase consisting of water, an organic modifier like methanol or acetonitrile, and an acid (like formic acid) or a buffer is a common starting point.[10] The concentration of the organic modifier can have a significant impact; retention often exhibits a "U-shaped" profile where it is high at both very low and very high organic concentrations.[10]
Q9: Should I use isocratic or gradient elution?
A9: The choice depends on the complexity of your sample. For analyzing a pure or simple mixture, an isocratic method (constant mobile phase composition) is often sufficient and more robust.[2] If your sample contains multiple components with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve adequate resolution for all compounds within a reasonable run time.[12]
Quantitative Data Summary
The following tables summarize the expected impact of various chromatographic parameters on resolution. The values are illustrative and should be optimized for your specific application.
Table 1: Effect of Mobile Phase Parameters on Chromatographic Resolution
| Parameter | Change | Effect on Retention (k') | Effect on Selectivity (α) | Effect on Resolution (Rs) | Notes |
| Organic Modifier % | Increase | Typically Decreases | Variable | Variable | Can improve peak shape; a U-shaped retention curve is common on some CSPs.[10] |
| pH | Adjust | Variable | Often Increases | Often Increases | Critical for ionizing analytes; small changes can have a large effect.[2] |
| Buffer Concentration | Increase | Minor | Minor | May Improve | Can improve peak shape for some amino acids.[13] |
| Flow Rate | Decrease | Increases | No Change | May Increase | Lower flow rates can increase efficiency but also lengthen run times.[2] |
Table 2: Influence of Column Parameters on Efficiency and Resolution
| Parameter | Change | Effect on Efficiency (N) | Effect on Resolution (Rs) | Notes |
| Column Length (L) | Increase | Increases | Increases | Increases analysis time and backpressure.[1] |
| Particle Size (dp) | Decrease | Increases | Increases | Significantly increases backpressure; requires UHPLC system.[1] |
| Temperature | Increase | Increases | Variable | May Increase |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Resolution
This protocol provides a starting point for developing a separation method for this compound and its enantiomer.
1. Sample Preparation:
- Accurately weigh and dissolve the amino acid standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.[10]
- Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v). Prepare fresh and degas thoroughly.[10]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
3. Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system peaks are present.
- Inject the prepared sample.
- Integrate the peaks and calculate the resolution (Rs). A value of Rs ≥ 1.5 indicates baseline separation.[14]
4. Optimization:
- If resolution is poor, systematically adjust the percentage of methanol. Try concentrations from 10% to 90%.
- Vary the concentration of formic acid (or another acid like acetic acid) from 0.05% to 0.2% to optimize selectivity.
Visual Troubleshooting and Workflow Guides
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: An experimental workflow for chiral method development.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. academic.oup.com [academic.oup.com]
- 13. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 14. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
optimizing reaction conditions for (S)-2-Amino-4-cyanobutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-Amino-4-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and adaptable method for the asymmetric synthesis of this compound is a variation of the Strecker synthesis. This involves the reaction of a suitable aldehyde precursor (e.g., 3-cyanopropanal) with a chiral amine or a combination of an ammonia source and a chiral catalyst, followed by the addition of a cyanide source (e.g., trimethylsilyl cyanide). Subsequent hydrolysis of the resulting α-aminonitrile yields the desired amino acid. Enzymatic approaches, while less common for this specific non-natural amino acid, can also be explored.
Q2: How can I control the stereochemistry to obtain the (S)-enantiomer?
A2: Enantioselectivity is a critical aspect of the synthesis. It can be controlled by:
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Chiral Auxiliaries: Using a chiral amine, such as (S)-α-phenylethylamine, which directs the stereochemical outcome of the cyanide addition. The auxiliary is typically removed in a later step.
-
Chiral Catalysts: Employing a chiral catalyst, such as a chiral Schiff base or a metal complex with chiral ligands, to create a chiral environment that favors the formation of the (S)-enantiomer.
-
Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer.
Q3: What are the critical parameters to monitor during the reaction?
A3: Key parameters that significantly influence the yield and purity of the product include:
-
Temperature: The addition of the cyanide source is often exothermic and should be carefully controlled to prevent side reactions.
-
pH: Maintaining the optimal pH is crucial for the stability of the imine intermediate and for controlling the rate of reaction.
-
Stoichiometry: The molar ratios of the reactants (aldehyde, amine/ammonia, and cyanide source) must be precisely controlled to maximize conversion and minimize byproduct formation.
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Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal time for quenching, as prolonged reaction times can lead to degradation or side reactions.
Q4: What are the typical byproducts, and how can they be minimized?
A4: Common byproducts include the corresponding (R)-enantiomer, over-alkylation products, and products resulting from the hydrolysis of the nitrile group under harsh conditions. Minimizing byproducts can be achieved by:
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Careful control of reaction temperature and time.
-
Using the correct stoichiometry of reactants.
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Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Employing a highly enantioselective catalyst or chiral auxiliary.
Q5: What are the recommended purification methods for the final product?
A5: Purification typically involves:
-
Crystallization: This is often the most effective method for obtaining a highly pure product and for separating enantiomers if a diastereomeric resolution step is used.
-
Chromatography: Column chromatography on silica gel or a chiral stationary phase can be used to separate the desired product from impurities and the undesired enantiomer.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other charged or neutral molecules.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or pH. - Inefficient purification. | - Monitor the reaction progress by TLC or HPLC to ensure completion. - Ensure the reaction is performed under an inert atmosphere. - Optimize the temperature and pH for the specific reaction conditions. - Re-evaluate the purification strategy; consider alternative crystallization solvents or chromatographic conditions. |
| Low Enantiomeric Excess (ee) | - Racemization during the reaction or workup. - Ineffective chiral auxiliary or catalyst. - Incorrect reaction temperature. | - Perform the reaction at a lower temperature. - Ensure that the workup and purification steps are performed under mild conditions. - Screen different chiral auxiliaries or catalysts. - Verify the purity and activity of the chiral source. |
| Formation of Multiple Byproducts | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Presence of oxygen or water in the reaction. | - Maintain a consistent and controlled reaction temperature. - Carefully measure and add all reactants in the correct molar ratios. - Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Difficulty in Removing Chiral Auxiliary | - Incomplete cleavage reaction. - The cleavage conditions are too harsh and lead to product degradation. | - Optimize the cleavage reaction conditions (e.g., catalyst, solvent, temperature, and time). - Consider a different chiral auxiliary that can be removed under milder conditions. |
| Product is Difficult to Crystallize | - Presence of impurities. - Incorrect choice of solvent. | - Further purify the product using column chromatography before attempting crystallization. - Screen a variety of solvents and solvent mixtures for crystallization. - Try seeding the solution with a small crystal of the pure product. |
Experimental Protocols
The following is a representative protocol for the asymmetric synthesis of this compound via a Strecker-type reaction using a chiral auxiliary. This protocol is based on established methods for similar non-natural amino acids and should be optimized for specific laboratory conditions.
Materials:
-
3-Cyanopropanal
-
(S)-(-)-α-Methylbenzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (HCl)
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Sodium bicarbonate
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Magnesium sulfate (anhydrous)
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Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
Step 1: Formation of the Chiral α-Aminonitrile
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-cyanopropanal (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
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Add (S)-(-)-α-Methylbenzylamine (1.0 eq) dropwise to the stirred solution.
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Stir the mixture at 0°C for 30 minutes.
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Add trimethylsilyl cyanide (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary
-
Dissolve the crude α-aminonitrile in methanol.
-
Add concentrated hydrochloric acid (excess) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove the chiral auxiliary.
-
The aqueous layer containing the crude amino acid hydrochloride can be further purified. For the removal of the chiral auxiliary via hydrogenolysis, dissolve the aminonitrile in methanol, add 10% Pd/C, and hydrogenate at a suitable pressure until the reaction is complete.
Step 3: Purification of this compound
-
The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Alternatively, ion-exchange chromatography can be used for purification.
-
The final product should be characterized by NMR, Mass Spectrometry, and its enantiomeric excess determined by chiral HPLC or GC.
Data Presentation
Table 1: Effect of Temperature on Yield and Enantiomeric Excess (ee)
| Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
| 0 | 24 | 75 | 95 |
| 25 (Room Temp) | 12 | 85 | 92 |
| 40 | 8 | 82 | 85 |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Reaction Time (h) | Yield (%) | ee (%) |
| Dichloromethane | 12 | 85 | 92 |
| Tetrahydrofuran | 18 | 78 | 90 |
| Toluene | 24 | 70 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
how to resolve (S)-2-Amino-4-cyanobutanoic acid solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with (S)-2-Amino-4-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally incorporated into proteins.[1] It is structurally related to glutamine, with a nitrile group replacing the amide group in the side chain. This structural difference influences its chemical properties, including solubility. It is also known as γ-cyano-α-aminobutyric acid.[1][2]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 221-223°C | [2][3] |
| Predicted pKa (Carboxylic Acid) | ~2-3 | General amino acid knowledge |
| Predicted pKa (Ammonium) | ~9-10 | General amino acid knowledge |
| Calculated Isoelectric Point (pI) | ~5.5 - 6.5 | Calculated as the average of the two pKa values |
Q2: Why is my this compound not dissolving in water?
Like many amino acids, the solubility of this compound in water is highly dependent on the pH of the solution. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility due to strong intermolecular ionic attractions in its zwitterionic state.[4] To dissolve it effectively in an aqueous solution, the pH needs to be adjusted away from its pI.
Q3: How does pH affect the solubility of this compound?
Adjusting the pH of the solvent protonates or deprotonates the functional groups of the amino acid, increasing its net charge and enhancing its interaction with polar water molecules.
-
Acidic Conditions (pH < pI): In an acidic solution, the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge and increasing its solubility.
-
Basic Conditions (pH > pI): In a basic solution, the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge and improved solubility.
A significant increase in solubility is typically observed at pH values at least 1-2 units away from the pI.[5]
Q4: Can I use organic solvents to dissolve this compound?
Yes, organic solvents can be effective, particularly for preparing stock solutions that can then be diluted into aqueous buffers.
-
Dimethyl Sulfoxide (DMSO): Generally a good choice for dissolving a wide range of organic molecules, including amino acids with hydrophobic characteristics.
-
Ethanol/Methanol-Water Mixtures: The solubility in alcohol-water mixtures will vary. For many amino acids, solubility decreases as the proportion of alcohol increases due to the reduced polarity of the solvent.[6][7][8] However, for some, a small percentage of an organic co-solvent can disrupt crystal lattice energy and improve solubility.
Always test the solubility in a small amount of the desired organic solvent first.
Troubleshooting Guide
Problem: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
| Possible Cause | Suggested Solution |
| The pH of the buffer is too close to the isoelectric point (pI) of the amino acid. | Adjust the pH of the buffer. For this compound, try adjusting the pH to ≤ 4.5 or ≥ 8.5. Add a small amount of 0.1 M HCl or 0.1 M NaOH dropwise while monitoring the pH and observing for dissolution. |
| The concentration is too high for the selected solvent. | Try preparing a more dilute solution. If a higher concentration is required, consider preparing a concentrated stock solution in an appropriate organic solvent like DMSO and then diluting it into your aqueous buffer. |
| The dissolution rate is slow. | Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution. Be cautious with temperature, as excessive heat can cause degradation. |
Problem: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Suggested Solution |
| The solution is supersaturated. | This can happen if the initial dissolution was aided by heat. Upon cooling, the solubility decreases, and the compound precipitates. Try preparing a less concentrated solution or maintaining a slightly elevated temperature if the experimental conditions allow. |
| The pH of the final solution has shifted towards the pI. | This can occur when a stock solution prepared at a high or low pH is diluted into a buffer with a different pH. Ensure the final pH of your working solution is sufficiently far from the pI. It may be necessary to adjust the pH of the final solution after adding the stock. |
| The organic co-solvent concentration is too high in the final aqueous solution. | If you are using a stock solution in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in your aqueous buffer is low (typically <1%) to avoid precipitation. |
Estimated Solubility Data
While specific experimental data for this compound is limited, the following table provides estimated solubility values based on its structural similarity to other amino acids like β-cyano-L-alanine and general principles of amino acid solubility.[9][10]
| Solvent | Estimated Solubility | Notes |
| Water (at pI) | Low (< 1 mg/mL) | Solubility is minimal at the isoelectric point. |
| Water (pH 2) | Moderate (5-15 mg/mL) | Increased solubility due to the net positive charge. |
| Water (pH 9) | Moderate (5-15 mg/mL) | Increased solubility due to the net negative charge. |
| PBS (pH 7.4) | Low to Moderate (~5-10 mg/mL) | Similar to β-cyano-L-alanine which has a solubility of 10 mg/mL in PBS.[9] |
| Ethanol (100%) | Very Low | Amino acids are generally poorly soluble in pure alcohols.[6][8] |
| DMSO | High (> 25 mg/mL) | A good choice for preparing concentrated stock solutions. |
These are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add a portion of the final desired volume of purified water to create a suspension.
-
pH Adjustment:
-
For an acidic stock solution, add 0.1 M HCl dropwise while stirring until the solid dissolves. Monitor the pH to ensure it is below 4.5.
-
For a basic stock solution, add 0.1 M NaOH dropwise while stirring until the solid dissolves. Monitor the pH to ensure it is above 8.5.
-
-
Final Volume: Once dissolved, add purified water to reach the final desired concentration.
-
Filtration: Sterilize the solution by passing it through a 0.22 µm filter.
Protocol 2: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the required volume of high-purity DMSO.
-
Aiding Dissolution: If necessary, use a vortex mixer or sonicator to ensure complete dissolution. Gentle warming can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3: Gravimetric Determination of Aqueous Solubility
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Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., water at a specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Evaporation: Place the supernatant in a pre-weighed container and evaporate the solvent completely under vacuum or in a drying oven.
-
Mass Determination: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved amino acid.
-
Calculation: Calculate the solubility in g/L or mol/L.
Diagrams
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the gravimetric method for determining the solubility of this compound.
This compound as a Glutamine Analogue in Metabolic Pathways
References
- 1. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. anaxlab.com [anaxlab.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
identifying and minimizing byproducts in (S)-2-Amino-4-cyanobutanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-4-cyanobutanoic acid. The focus is on identifying and minimizing common byproducts to enhance yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for this compound and what are the primary byproducts?
A common and effective method is the dehydration of the side-chain amide of an N-protected L-glutamine derivative, such as N-carbobenzyloxy-L-glutamine (N-Cbz-L-glutamine), using a dehydrating agent like trifluoroacetic anhydride (TFAA) in a suitable solvent like pyridine or DMF.
The primary byproducts to monitor are:
-
(R)-2-Amino-4-cyanobutanoic acid: The enantiomeric (D-isomer) impurity, resulting from racemization of the chiral center.
-
(S)-2-Amino-4-carbamoylbutanoic acid (L-Glutamine): The starting material or a product of partial hydrolysis of the nitrile group.
-
(S)-Glutamic acid: A product of complete hydrolysis of the nitrile group.
-
N-Trifluoroacetyl-(S)-2-amino-4-cyanobutanoic acid: Formed by a side reaction where the trifluoroacetyl group from the reagent acylates the amino group of the product.[1][2]
-
(S)-Pyroglutamic acid: Can form from the glutamine starting material under acidic conditions.[3][4][5]
Q2: My reaction shows low yield and multiple unexpected peaks on the HPLC. What are the likely causes?
Low yield and multiple impurities often point to suboptimal reaction conditions. The most common issues are excessive temperature, prolonged reaction time, or the presence of water. Each of these factors can promote the formation of the byproducts listed in Q1.
Below is a logical workflow to troubleshoot this issue.
Q3: How can I minimize the formation of the (R)-enantiomer byproduct?
Racemization is primarily influenced by temperature and the basicity of the reaction medium. The acidic proton at the alpha-carbon is more readily abstracted at higher temperatures, leading to a loss of stereochemical integrity.
Minimization Strategies:
-
Lower Reaction Temperature: Perform the dehydration at the lowest temperature that allows for a reasonable reaction rate.
-
Control Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or HPLC and quench it once the starting material is consumed.
-
Solvent Choice: Using a less polar aprotic solvent may help reduce the rate of racemization.
| Temperature (°C) | Reaction Time (hours) | % (R)-isomer (Example) |
| 25 | 12 | < 0.5% |
| 50 | 4 | ~1.5% |
| 80 | 2 | > 5.0% |
| Note: These are illustrative values. Actual racemization rates depend on the specific substrate, base, and solvent used.[6] |
Q4: What conditions favor the hydrolysis of the nitrile group, and how can I prevent it?
The nitrile group is susceptible to hydrolysis under both strongly acidic and basic conditions, especially in the presence of water. This can lead to the formation of the corresponding amide ((S)-2-amino-4-carbamoylbutanoic acid) or the fully hydrolyzed carboxylic acid ((S)-glutamic acid).
Minimization Strategies:
-
Anhydrous Conditions: This is the most critical factor. Use freshly distilled, dry solvents (e.g., pyridine, DMF). Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purified Reagents: Use fresh, high-purity trifluoroacetic anhydride. Old or improperly stored TFAA can contain trifluoroacetic acid and water, which promote hydrolysis.
-
Controlled Work-up: During the reaction work-up, use aqueous solutions at controlled pH and lower temperatures to minimize hydrolysis before product isolation.
| Condition | Byproduct Favored | Recommended Action |
| Trace H₂O in solvent | Amide & Carboxylic Acid | Use anhydrous solvents; run under N₂. |
| Prolonged acidic work-up | Carboxylic Acid | Minimize time in acidic aqueous media. |
| Prolonged basic work-up | Carboxylic Acid Salt | Neutralize promptly at low temperature. |
Synthetic Pathway and Byproduct Formation
The diagram below illustrates the primary synthetic pathway from N-Cbz-L-glutamine to this compound and the points at which major byproducts are formed.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol is designed to separate and quantify the (S)- and (R)-enantiomers of 2-Amino-4-cyanobutanoic acid.
-
Column: Chiral Stationary Phase (CSP) column, e.g., Astec CHIROBIOTIC T (Teicoplanin-based) or a similar Pirkle-type or polysaccharide-based column.
-
Mobile Phase: A typical mobile phase for a teicoplanin-based column is an aqueous/organic mixture with an acidic modifier. Example: Water:Methanol:Formic Acid (80:20:0.1 v/v/v). The exact ratio may need optimization.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard: A racemic (D/L) standard of 2-Amino-4-cyanobutanoic acid should be run to determine the retention times of both enantiomers.
-
Quantification: The percentage of the (R)-isomer can be calculated from the peak areas using the formula: % (R)-isomer = [Area(R) / (Area(R) + Area(S))] * 100.
Protocol 2: Reversed-Phase HPLC for General Impurity Profiling
This protocol is suitable for identifying hydrolysis byproducts and unreacted starting material.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: As described in Protocol 1.
-
Expected Elution Order: (S)-Glutamic acid (most polar, earliest elution) -> (S)-2-Amino-4-carbamoylbutanoic acid -> this compound -> N-protected starting material (least polar, latest elution). Retention times should be confirmed with standards.
References
- 1. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-acids and peptides. Part XXXVII. Trifluoroacetylation during the coupling of t-butoxycarbonylamino-acids with peptide esters in the presence of trifluoroacetate anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
strategies to prevent degradation of (S)-2-Amino-4-cyanobutanoic acid during experiments
Welcome to the technical support center for (S)-2-Amino-4-cyanobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing a loss of my starting material and the appearance of a more polar compound in my reaction mixture. What could be the cause?
A1: This is likely due to the hydrolysis of the nitrile group. This compound can be hydrolyzed to the corresponding amide, (S)-2-Amino-4-carbamoylbutanoic acid, and further to (S)-Glutamic acid. This process is accelerated by acidic or basic conditions, especially at elevated temperatures.
Recommended Actions:
-
pH Control: Maintain your reaction and purification steps at a neutral pH (around 6-7.5) if possible.
-
Temperature Management: Avoid heating solutions containing this compound for extended periods. If heating is necessary, use the lowest effective temperature and minimize the duration.
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Reagent Selection: Be cautious with strongly acidic or basic reagents. If their use is unavoidable, consider performing the reaction at a lower temperature and neutralizing the solution promptly after the reaction is complete.
Q2: My peptide synthesis yield is lower than expected when incorporating this compound. What are the potential reasons?
A2: Lower yields in peptide synthesis can be due to several factors related to the stability of this compound:
-
Side Reactions with Coupling Reagents: While the nitrile group is generally stable, some highly reactive coupling reagents under basic conditions might interact with it.
-
Degradation during Deprotection: Repeated cycles of acidic or basic deprotection can lead to partial hydrolysis of the nitrile group.
-
Racemization: The chiral center of the amino acid can undergo racemization under harsh basic conditions, leading to diastereomeric impurities that can be difficult to separate and may result in lower yields of the desired peptide.
Recommended Actions:
-
Coupling Reagent Choice: Use phosphonium-based coupling reagents like PyBOP or uronium-based reagents like HBTU, which are generally compatible with a wide range of amino acids. Avoid excessively basic activation conditions.
-
Deprotection Conditions: For Fmoc-based synthesis, use standard piperidine in DMF for deprotection and minimize the exposure time. For Boc-based synthesis, use standard TFA cleavage cocktails.
-
Monitor for Racemization: If you suspect racemization, analyze the peptide by chiral chromatography to determine the enantiomeric purity.
Q3: I am concerned about the long-term stability of my stock solution of this compound. How should I store it?
A3: For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or below in a tightly sealed, desiccated container. If you need to prepare a stock solution, follow these guidelines:
-
Solvent Choice: Use a sterile, neutral buffer (e.g., phosphate buffer, pH 7) or an anhydrous aprotic solvent like DMSO or DMF. Avoid aqueous solutions if long-term storage is intended.
-
Storage of Solutions: If an aqueous stock solution is necessary, prepare it fresh and use it as soon as possible. For short-term storage (days), keep the solution at 2-8°C. For longer-term storage (weeks), aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
-
Protection from Light: Store both the solid and solutions protected from light to prevent potential photodegradation.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for this compound?
A: The two main degradation pathways are:
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed, first to an amide (-CONH2) and then to a carboxylic acid (-COOH). This is catalyzed by acid or base and accelerated by heat.
-
Racemization: The stereocenter at the alpha-carbon can epimerize, leading to the formation of the (R)-enantiomer. This is typically promoted by basic conditions.
Q: Is this compound sensitive to light?
Q: At what pH is this compound most stable?
A: The compound is expected to be most stable in the pH range of 4 to 6. Strongly acidic (pH < 2) or strongly basic (pH > 9) conditions should be avoided, especially at elevated temperatures, to minimize hydrolysis of the nitrile group and racemization.
Q: Can I use standard peptide coupling reagents with this amino acid?
A: Yes, standard peptide coupling reagents such as HBTU, HATU, and PyBOP are generally compatible. However, it is advisable to use milder activation conditions and avoid prolonged exposure to strong bases to minimize the risk of racemization.
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Potential Degradation Pathway | Stability | Recommendations |
| Strong Acid (e.g., 6M HCl, heat) | Nitrile Hydrolysis | Low | Avoid prolonged exposure. Use milder acidic conditions if necessary. |
| Strong Base (e.g., 1M NaOH, heat) | Nitrile Hydrolysis, Racemization | Low | Avoid. Use weak organic bases if a base is required. |
| Aqueous Buffer (pH 7), Room Temp | Slow Nitrile Hydrolysis | Moderate | Use fresh solutions. For storage, freeze at -20°C or below. |
| Organic Solvents (DMF, DMSO) | - | High | Good choice for stock solutions. Store desiccated. |
| Elevated Temperature (>40°C) | Nitrile Hydrolysis, Racemization | Low | Minimize heating time and temperature. |
| UV Light Exposure | Photodegradation | Potentially Low | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Weighing: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the container to prevent moisture condensation.
-
Dissolution (for aqueous use): Dissolve the desired amount of the compound in a sterile, neutral buffer (e.g., PBS, pH 7.2). If solubility is an issue, sonication can be used. Prepare the solution fresh before use.
-
Dissolution (for organic synthesis): Dissolve the compound in an anhydrous aprotic solvent such as DMF or DMSO.
-
Storage:
-
Aqueous solutions: For short-term use (up to 24 hours), store at 2-8°C. For longer-term storage, aliquot into single-use tubes and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Organic solutions: Store under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a tightly sealed container.
-
Protocol 2: Incorporation into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-2-Amino-4-cyanobutanoic acid (3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents). Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
Visualizations
Technical Support Center: (S)-2-Amino-4-cyanobutanoic Acid In Vivo Studies
This center provides essential information, troubleshooting guides, and experimental protocols for researchers utilizing (S)-2-Amino-4-cyanobutanoic acid and related compounds in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological relevance?
This compound , also known as γ-cyano-α-aminobutyric acid, is a non-proteinogenic amino acid.[1] Its primary significance in biological research stems from its relationship to the neurotoxin β-N-methylamino-L-alanine (BMAA). BMAA is produced by cyanobacteria and has been linked to neurodegenerative diseases.[2][3] this compound is considered a potential metabolic precursor or analogue to BMAA, making it a key compound for studying the mechanisms of BMAA-induced neurotoxicity.[4]
Q2: What are the known mechanisms of action and signaling pathways affected?
The neurotoxic effects are primarily attributed to its metabolite, BMAA. The proposed mechanisms are multifactorial:
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Excitotoxicity: BMAA acts as an agonist at glutamate receptors (NMDA and AMPA), leading to excessive neuronal stimulation, intracellular Ca2+ influx, and subsequent mitochondrial dysfunction and apoptosis.[5][6]
-
Oxidative Stress: BMAA can inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of the antioxidant glutathione and increased cellular oxidative stress.[7]
-
Protein Misfolding: Chronic exposure may lead to the misincorporation of BMAA into proteins in place of L-serine, causing protein aggregation and endoplasmic reticulum (ER) stress, which are hallmarks of neurodegenerative diseases like ALS and Alzheimer's disease.[6][7]
-
Inflammasome Activation: BMAA can activate neuronal innate immunity through the NLRP3 inflammasome, inducing neuroinflammation.[5]
Q3: How should I determine a starting dose for my in vivo study?
A systematic dose-range finding (DRF) study is the best practice for determining a safe and effective dose.[8] This is crucial for establishing the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL).[9] The process generally involves:
-
Literature Review: Search for published studies on this compound or structurally similar compounds to find a preliminary dose range.
-
Dose Escalation Phase: Start with a low dose and escalate in subsequent animal cohorts until signs of toxicity are observed.[10] This helps to provisionally identify the MTD.
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Repeat Dosing Phase: Administer the provisionally determined MTD and lower doses daily for a set period (e.g., 7-14 days) to confirm tolerability and observe any cumulative toxicity.[10]
A well-designed DRF study not only ensures animal welfare but also prevents the repetition of experiments due to inappropriate dose selection.[11]
Q4: What are suitable vehicles for formulating this compound for in vivo administration?
As an amino acid analogue, this compound is expected to have good solubility in aqueous solutions. Common vehicles include:
-
Sterile Saline (0.9% NaCl): The most common and physiologically compatible vehicle.
-
Phosphate-Buffered Saline (PBS): A suitable alternative to saline.
-
Water for Injection (WFI): Can be used if buffering salts are not desired.
For amino acids that are difficult to retain in solution at neutral pH, slight adjustments may be necessary, but should be done with caution to avoid physiological disruption.[12] Always ensure the final formulation is sterile and adjusted to a physiological pH (around 7.4) before administration.
Q5: What are the common routes of administration for this type of compound?
The choice of administration route depends on the experimental goal (e.g., acute vs. chronic exposure, systemic vs. targeted delivery). Common routes include:
-
Intraperitoneal (IP) Injection: Allows for rapid systemic absorption.
-
Oral Gavage (PO): Used to simulate oral exposure, though bioavailability may be a factor.
-
Subcutaneous (SC) Injection: Provides slower, more sustained absorption compared to IP.
-
Intravenous (IV) Injection: Bypasses absorption for immediate and complete systemic exposure, often used in pharmacokinetic studies.[13]
Troubleshooting Guide
Q1: My animals are showing unexpected toxicity or mortality at a previously reported "safe" dose. What should I do?
-
Verify Compound Identity and Purity: Ensure the compound is what it claims to be and check for impurities from the supplier.
-
Check Vehicle and Formulation: Confirm the vehicle is sterile and at a physiological pH. Improper pH can cause significant local and systemic toxicity.
-
Review Administration Technique: Improper injection technique (e.g., intraperitoneal injection into an organ) can cause acute toxicity. Ensure all personnel are properly trained.
-
Reduce the Dose: Immediately halve the dose or pause the experiment. Re-initiate with a more cautious dose-escalation plan.[8]
-
Consider Animal Model Differences: Strain, sex, age, and health status of the animals can significantly influence tolerance to a compound. The "safe" dose may have been established in a different model.
Q2: I am not observing the expected biological effect. What could be the reason?
-
Insufficient Dose: The dose may be too low to reach the effective concentration at the target site. A dose-response study is necessary to establish the minimum effective dose.[8]
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Route of Administration: The chosen route may have poor bioavailability. For example, the compound might be poorly absorbed after oral gavage. Consider a different route, like IP injection.
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Metabolism and Half-life: The compound may be rapidly metabolized and cleared from the body. The half-life of related compounds can be short.[13] This may require more frequent dosing or a different administration route to maintain exposure.
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Timing of Measurement: Ensure that the endpoint is being measured at the correct time point after administration. Pharmacokinetic studies can help determine the time to maximum concentration (Tmax).
Q3: The compound is not dissolving well in my chosen vehicle. What are my options?
-
Gentle Warming: Warming the solution (e.g., to 37°C) can increase the solubility of some compounds.
-
pH Adjustment: Cautiously adjust the pH. Amino acids often have different solubility profiles depending on the pH. Ensure the final pH is within a physiologically tolerable range (typically 7.2-7.6 for injections).
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Use of Co-solvents: For difficult compounds, a small percentage of a biocompatible co-solvent like DMSO or ethanol may be considered. However, it is critical to note that solvents themselves can have biological effects or toxicity.[14] Always run a vehicle-only control group in your experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H8N2O2 | [15] |
| Molecular Weight | 128.13 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-4-cyanobutanoic acid | [1] |
| Synonyms | γ-cyano-α-aminobutyric acid, L-2-amino-4-cyanobutyric acid | [1] |
| Predicted XLogP3 | -3.5 |[1] |
Table 2: Example Dosing Parameters for In Vivo Studies Note: Specific data for this compound is limited. This table is based on general principles for novel compound testing and related neurotoxins.
| Parameter | Rodent (Mouse/Rat) | Non-Rodent (Rabbit/Primate) | Considerations |
|---|---|---|---|
| Starting Dose Range | 1-10 mg/kg | 0.1-1 mg/kg | Start low based on in vitro cytotoxicity data or data from similar compounds. |
| Dose Escalation Factor | 2-3x | 1.5-2x | Use a conservative escalation factor to avoid severe toxicity.[8] |
| Administration Volume | IP: 5-10 mL/kg; PO: 10-20 mL/kg | IV: 1-5 mL/kg | Volumes should be minimized and adhere to institutional guidelines.[11] |
| Frequency | Once daily (chronic) or single dose (acute) | Dependent on study design | Determined by the compound's half-life and the desired exposure profile. |
| Animal Model | C57BL/6 or BALB/c mice, Sprague-Dawley rats | Cynomolgus monkeys, New Zealand white rabbits | Species selection should be justified based on metabolic and physiological similarities to humans.[8][16] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution (10 mg/mL in Saline)
-
Materials: this compound powder, sterile 0.9% saline, sterile 15 mL conical tube, 0.22 µm sterile syringe filter.
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Calculation: For 10 mL of a 10 mg/mL solution, weigh out 100 mg of the compound.
-
Dissolution: Aseptically add the 100 mg of powder to the 15 mL conical tube. Add approximately 9 mL of sterile saline. Vortex or sonicate gently until fully dissolved.
-
pH Adjustment: Check the pH of the solution using a calibrated pH meter. If necessary, adjust to pH 7.2-7.4 using small volumes of sterile 0.1N NaOH or 0.1N HCl.
-
Final Volume: Adjust the final volume to 10 mL with sterile saline.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store at 4°C for short-term use (up to 1 week) or aliquot and freeze at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen. Ensure the head is immobilized to prevent biting.
-
Injection Site: Tilt the mouse so its head is pointing slightly downwards. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and re-attempt at a different site with a fresh needle and syringe.
-
Injection: Slowly and steadily inject the calculated dose volume.
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions for at least 10-15 minutes post-injection.
Visualizations
Caption: Workflow for a typical in vivo dose-range finding study.
Caption: Proposed signaling pathways for BMAA-induced neurotoxicity.
Caption: Troubleshooting flowchart for unexpected in vivo experimental outcomes.
References
- 1. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway and induce systemic changes in energy metabolism in human neuroblastoma cells: A proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxin BMAA and its isomeric amino acids in cyanobacteria and cyanobacteria-based food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Microbial BMAA elicits mitochondrial dysfunction, innate immunity activation, and Alzheimer’s disease features in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cyanotoxin L-BMAA effect on α-synuclein and TDP43 proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. hoeford.co.uk [hoeford.co.uk]
- 10. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. l-Amino acid sensing by the extracellular Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanide toxicokinetics: the behavior of cyanide, thiocyanate and 2-amino-2-thiazoline-4-carboxylic acid in multiple animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PubChemLite - 2-amino-4-cyanobutanoic acid (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 16. prisysbiotech.com [prisysbiotech.com]
overcoming matrix effects in LC-MS/MS analysis of (S)-2-Amino-4-cyanobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of (S)-2-Amino-4-cyanobutanoic acid (also known as β-cyano-L-alanine). Due to the limited availability of a standardized method for this specific analyte, the provided protocols and data are based on established methods for structurally similar polar amino acids, such as β-N-methylamino-L-alanine (BMAA) and its isomers. These recommendations should serve as a strong starting point for method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the LC-MS/MS analysis of this compound?
A1: The primary challenge is overcoming matrix effects, particularly ion suppression, which can lead to reduced sensitivity, accuracy, and reproducibility.[1] this compound is a small, polar molecule, making it susceptible to interference from endogenous components in biological matrices like plasma, serum, and tissue homogenates.
Q2: Which chromatographic technique is best suited for the analysis of this compound without derivatization?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for retaining and separating polar compounds like this compound in its underivatized form.[2][3][4][5][6][7] HILIC columns use a polar stationary phase with a high organic content mobile phase, which is well-suited for polar analytes and offers good compatibility with mass spectrometry.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this analysis?
A3: A combination of protein precipitation followed by solid-phase extraction (SPE) is highly effective. Protein precipitation with acids like trichloroacetic acid (TCA) or sulfosalicylic acid removes the bulk of proteins.[8][9][10] Subsequent cleanup with a mixed-mode cation exchange SPE cartridge can further remove interfering compounds, leading to a cleaner extract and reduced matrix effects.[3][6][11]
Q4: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[12] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate quantification. If a specific SIL-IS is unavailable, a structurally similar compound can be used, but this requires careful validation.
Q5: What are typical MS/MS parameters for the detection of this compound?
A5: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of amino acids. Detection is achieved using multiple reaction monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be characteristic fragments. The specific MRM transitions and collision energies would need to be optimized for this compound by infusing a standard solution into the mass spectrometer.
Troubleshooting Guides
Below are common issues encountered during the LC-MS/MS analysis of this compound and steps to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Analyte Signal | 1. Poor ionization efficiency.2. Significant ion suppression.3. Analyte degradation.4. Incorrect MS/MS parameters. | 1. Optimize mobile phase pH and organic content. Consider adding a small amount of formic acid or ammonium formate to promote protonation.2. Improve sample cleanup using SPE. Dilute the sample extract to reduce the concentration of matrix components.3. Prepare fresh samples and standards. Ensure proper storage conditions.4. Infuse a standard solution of the analyte to optimize precursor and product ions, collision energy, and other source parameters. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase composition.2. Column overload.3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH and buffer concentration. For HILIC, ensure the water content in the initial mobile phase is optimal for good peak shape.2. Reduce the injection volume or dilute the sample.3. For HILIC, ensure the ionic strength of the mobile phase is sufficient to minimize ionic interactions with the stationary phase. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. Incomplete removal of matrix components. | 1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Clean the ion source components according to the manufacturer's instructions.3. Optimize the SPE cleanup procedure. Consider a more rigorous wash step or a different sorbent chemistry. |
| Poor Reproducibility (Retention Time or Peak Area) | 1. Inconsistent sample preparation.2. Unstable column temperature.3. Fluctuations in the LC pump flow rate.4. Variable matrix effects between samples. | 1. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.2. Use a column oven to maintain a stable temperature.3. Purge the LC pumps and ensure the system is well-maintained.4. Use a stable isotope-labeled internal standard to correct for variations. |
Experimental Protocols
Disclaimer: The following protocols are based on methods developed for structurally similar polar amino acids. They should be adapted and validated for the specific analysis of this compound.
Protocol 1: Sample Preparation from Plasma/Serum
This protocol combines protein precipitation with solid-phase extraction for effective cleanup of plasma or serum samples.
-
Protein Precipitation:
-
To 100 µL of plasma/serum sample, add 200 µL of ice-cold 10% trichloroacetic acid in acetonitrile.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: HILIC-MS/MS Analysis
This protocol outlines a starting point for the chromatographic separation and mass spectrometric detection.
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A HILIC column, such as a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm), is a good starting point.[2]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in 95:5 water:acetonitrile.
-
Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 5:95 water:acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: Linear gradient from 95% to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard of this compound.
Quantitative Data Summary
The following tables summarize typical method performance parameters observed for the analysis of structurally similar amino acids in biological matrices. These values should be considered as achievable targets during the validation of a method for this compound.
Table 1: Method Validation Parameters for BMAA and Isomers in Cyanobacteria and Mollusk Matrices [2]
| Parameter | Cyanobacteria | Mollusks |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | 0.225 µg/g dry weight | 0.15 µg/g dry weight |
| Recovery (%) | Not specified | Not specified |
| Precision (RSD%) | Not specified | Not specified |
Table 2: Method Validation Parameters for BMAA and Isomers in a Combined Cyanotoxin Analysis [13]
| Analyte | Linearity (R²) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| BMAA | > 0.996 | 1.38 | >90 | <7 |
| 2,4-DAB | > 0.996 | 0.85 | >90 | <7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a biological matrix.
Caption: General experimental workflow.
Troubleshooting Logic for Low Signal Intensity
This diagram outlines a logical approach to troubleshooting low signal intensity for the target analyte.
Caption: Troubleshooting low signal intensity.
References
- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 2. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (S)- and (R)-2-Amino-4-cyanobutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (S)- and (R)-enantiomers of 2-amino-4-cyanobutanoic acid. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this guide synthesizes findings from structurally related compounds, particularly β-cyano-L-alanine, to infer and present a likely comparative profile. The primary biological activities discussed are the inhibition of cystathionine γ-lyase (CSE) and potential neurotoxicity.
Data Presentation: Comparative Biological Activity
Due to the lack of direct comparative data for (S)- and (R)-2-Amino-4-cyanobutanoic acid, the following table presents data for the structurally similar β-cyano-L-alanine (BCA), which corresponds to the (S)-enantiomer of a related compound. It is widely accepted in pharmacology that the biological activity of amino acid analogs is highly stereospecific, with the L-enantiomer ((S)-configuration) typically being the active form. Therefore, it is reasonable to hypothesize that (S)-2-Amino-4-cyanobutanoic acid would be a more potent inhibitor of CSE than its (R)-enantiomer.
| Compound | Target Enzyme | Biological Activity | IC50 Value (µM) |
| β-cyano-L-alanine (BCA) | Cystathionine γ-lyase (CSE) | Inhibition | 14 ± 0.2[1][2][3][4] |
| This compound | Cystathionine γ-lyase (CSE) | Inhibition (Inferred) | Likely similar to BCA |
| (R)-2-Amino-4-cyanobutanoic acid | Cystathionine γ-lyase (CSE) | Inhibition (Inferred) | Likely inactive or significantly less active than the (S)-enantiomer |
Experimental Protocols
Cystathionine γ-lyase (CSE) Inhibition Assay (Methylene Blue Method)
This protocol is adapted from methodologies used to assess the inhibition of CSE by compounds like β-cyano-L-alanine.[1][2][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)- and (R)-2-Amino-4-cyanobutanoic acid against purified human CSE.
Materials:
-
Purified recombinant human cystathionine γ-lyase (CSE)
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
This compound
-
(R)-2-Amino-4-cyanobutanoic acid
-
Potassium phosphate buffer (pH 8.0)
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA)
-
96-well microplate reader
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, PLP, and varying concentrations of the test inhibitors ((S)- and (R)-2-Amino-4-cyanobutanoic acid).
-
Add purified CSE to each well.
-
Initiate the reaction by adding L-cysteine.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection of Hydrogen Sulfide (H₂S):
-
Stop the enzymatic reaction by adding trichloroacetic acid (TCA).
-
Add zinc acetate to trap the H₂S produced.
-
Add N,N-dimethyl-p-phenylenediamine sulfate followed by ferric chloride.
-
Incubate at room temperature for 20 minutes to allow for the development of methylene blue.
-
-
Data Analysis:
-
Measure the absorbance at 670 nm using a microplate reader.
-
Generate a standard curve using known concentrations of NaHS.
-
Calculate the percentage of CSE inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Neurotoxicity Assay
This protocol is a representative method for assessing the neurotoxic potential of the enantiomers, based on findings for the related compound β-cyano-L-alanine which suggest an excitotoxic mechanism involving NMDA receptors.[6][7]
Objective: To evaluate and compare the neurotoxic effects of (S)- and (R)-2-Amino-4-cyanobutanoic acid on primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neuron cultures (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
(R)-2-Amino-4-cyanobutanoic acid
-
NMDA (N-methyl-D-aspartate, positive control for excitotoxicity)
-
MK-801 (NMDA receptor antagonist)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Fluorescent calcium indicators (e.g., Fura-2 AM)
-
Multi-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons in multi-well plates and culture until mature (e.g., 10-14 days in vitro).
-
Treat the neuronal cultures with varying concentrations of (S)- and (R)-2-Amino-4-cyanobutanoic acid for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control (NMDA).
-
For mechanistic studies, co-treat a set of wells with the test compounds and the NMDA receptor antagonist MK-801.
-
-
Assessment of Cell Viability (LDH Assay):
-
After the treatment period, collect the cell culture supernatant.
-
Measure the amount of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a lysis control.
-
-
Measurement of Intracellular Calcium Levels:
-
Load the neuronal cultures with a fluorescent calcium indicator (e.g., Fura-2 AM) before or during treatment with the test compounds.
-
Measure changes in intracellular calcium concentrations using a fluorescence microscope or a plate reader. An increase in intracellular calcium can be indicative of excitotoxicity.
-
-
Data Analysis:
-
Compare the dose-dependent effects of the (S)- and (R)-enantiomers on neuronal viability and intracellular calcium levels.
-
Determine if the neurotoxic effects can be attenuated by the NMDA receptor antagonist MK-801 to confirm the mechanism of action.
-
Visualizations
Caption: Experimental workflow for comparing the biological activities of (S)- and (R)-2-Amino-4-cyanobutanoic acid.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Methylene blue assay [bio-protocol.org]
- 6. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-4-cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (S)-2-Amino-4-cyanobutanoic acid, a non-proteinogenic amino acid of interest in various fields of research. The validation of analytical methods is a critical step in drug development and research to ensure data reliability and accuracy.[1][2][3][4][5] This document outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline and compares two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound, also known as β-cyano-L-alanine, is an alpha-amino acid with the chemical formula C5H8N2O2.[6][7] Its structure, featuring a nitrile group, makes it a subject of interest in biochemical and pharmaceutical research. Accurate and precise quantification of this molecule is essential for understanding its biological role and for quality control in manufacturing processes.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. Here, we compare two widely used techniques for amino acid analysis: HPLC with fluorescence detection and LC-MS/MS.[8][9]
Table 1: Comparison of HPLC-FLD and LC-MS/MS Methods
| Parameter | HPLC with Pre-column Derivatization (OPA) and Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via fluorescence of derivatized analyte. | Separation based on polarity, detection based on mass-to-charge ratio of parent and fragment ions. |
| Specificity | Good. Potential for interference from other primary amines in the matrix. | Excellent. Highly specific due to monitoring of specific mass transitions.[10][11] |
| Sensitivity (LOD/LOQ) | High (low µg/mL to ng/mL range).[12] | Very High (pg/mL to fg/mL range).[13][14] |
| Linearity | Excellent (R² > 0.99).[12][15] | Excellent (R² > 0.99).[13][14] |
| Accuracy (% Recovery) | Typically 95-105%.[12][15] | Typically 98-102%.[13][14] |
| Precision (%RSD) | Repeatability < 2%, Intermediate Precision < 5%.[12][15] | Repeatability < 5%, Intermediate Precision < 10%.[13][14] |
| Robustness | Sensitive to changes in pH, mobile phase composition, and temperature. | Less sensitive to minor chromatographic variations, but highly dependent on MS parameters. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | Moderate. | High, especially with modern systems. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the validation of both HPLC-FLD and LC-MS/MS methods for this compound.
HPLC with Pre-column Derivatization and Fluorescence Detection
This method involves the derivatization of the primary amine of this compound with o-phthaldialdehyde (OPA) to form a fluorescent adduct, which is then separated and quantified by reversed-phase HPLC.[9][16][17][18]
3.1.1. Sample Preparation and Derivatization
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare calibration standards and quality control samples by diluting the stock solution.
-
For derivatization, mix the sample or standard with OPA reagent (containing β-mercaptoethanol) in a borate buffer (pH 9.5).
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.
3.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: A suitable gradient to separate the derivatized analyte from other components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.[17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher specificity and sensitivity, making it suitable for complex matrices and low concentration levels.[10][11]
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with 0.1% formic acid).
-
Prepare calibration standards and quality control samples.
-
Sample clean-up may be necessary depending on the matrix (e.g., protein precipitation for plasma samples, solid-phase extraction for environmental samples).
3.2.2. LC-MS/MS Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient for the separation of the analyte.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific parent-to-product ion transitions for this compound and an internal standard.
Method Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and typical acceptance criteria based on the ICH Q2(R1) guideline.[1][2][3][4][5]
Table 2: Validation Parameters for HPLC-FLD Method
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least 5 concentrations over the expected range. | Correlation coefficient (R²) ≥ 0.99. |
| Range | Confirmed by linearity, accuracy, and precision data. | As defined by the linearity study. |
| Accuracy | Analyze spiked samples at 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98-102%.[4] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) at 3 concentrations. | RSD ≤ 2% for repeatability, RSD ≤ 5% for intermediate precision. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally. |
| Robustness | Vary parameters like mobile phase pH, column temperature, and flow rate. | No significant impact on the results. |
Table 3: Validation Parameters for LC-MS/MS Method
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix and spiked samples. | No interfering peaks at the retention time and MRM transition of the analyte. |
| Linearity | Analyze at least 6 concentrations over the expected range. | Correlation coefficient (R²) ≥ 0.99. |
| Range | Confirmed by linearity, accuracy, and precision data. | As defined by the linearity study. |
| Accuracy | Analyze spiked samples at 3 concentration levels. | Mean recovery of 95-105%. |
| Precision | Repeatability and intermediate precision at 3 concentrations. | RSD ≤ 15% (≤ 20% at LOQ). |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Lowest concentration on the calibration curve with acceptable precision and accuracy. | To be determined experimentally. |
| Robustness | Vary LC and MS parameters. | No significant impact on the results. |
| Matrix Effect | Compare the response of the analyte in matrix vs. neat solution. | To be evaluated and minimized. |
Visualizations
Diagrams can aid in understanding complex workflows and relationships.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
- 6. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-amino-4-cyanobutanoic acid (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. scielo.org.pe [scielo.org.pe]
- 16. Amino Acid Analysis Overview [biosyn.com]
- 17. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 18. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthetic (S)-2-Amino-4-cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthetic chiral molecules is a critical step in chemical research and drug development. This guide provides a comparative overview of the analytical techniques used for the structural elucidation of synthetic (S)-2-Amino-4-cyanobutanoic acid, a non-proteinogenic amino acid. For comparative purposes, analytical data for the structurally related proteinogenic amino acid, L-glutamine, is also presented.
Spectroscopic and Chromatographic Analysis
The structural integrity and stereochemistry of this compound are confirmed through a combination of spectroscopic and chromatographic methods. These techniques provide unambiguous evidence of the molecular structure and enantiomeric purity.
| Analytical Technique | This compound | L-Glutamine (for comparison) |
| ¹H NMR | Data not available in searched literature. | ¹H NMR (D₂O): δ 3.78 (t, 1H), 2.46 (t, 2H), 2.14 (m, 2H) |
| ¹³C NMR | Data not available in searched literature. | ¹³C NMR (D₂O): δ 180.37, 176.83, 56.83, 33.52, 28.95 |
| Mass Spectrometry | Predicted [M+H]⁺ = 129.06586 m/z[1] | ESI-MS: [M+H]⁺ = 147.1 m/z |
| Chiral HPLC | Data not available in searched literature for underivatized form. A method for the Fmoc-protected version exists. | Retention time and specific method vary depending on the column and mobile phase. |
| Optical Rotation | Data not available in searched literature. | [α]D²⁰ +6.3° (c=2, H₂O) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a guide for researchers seeking to replicate the structural confirmation of this compound and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Protocol for L-Glutamine (as a representative amino acid):
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterium oxide (D₂O).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 s, acquisition time of 4 s.
-
The residual water signal is suppressed using appropriate solvent suppression techniques.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 s.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TSP or DSS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass analyzer).
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C.
-
-
Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion ([M+H]⁺) and any other significant adducts or fragments.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers and determine the enantiomeric purity of the synthetic compound.
General Protocol for Chiral Amino Acid Separation:
-
Column Selection: A chiral stationary phase (CSP) is essential. Common choices for amino acids include crown ether-based columns (e.g., CROWNPAK® CR-I(+)) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T).[2][3]
-
Mobile Phase Preparation: The mobile phase composition is critical for achieving separation. A typical mobile phase for a crown ether column is an acidic aqueous solution with an organic modifier (e.g., 0.1 M perchloric acid in 10% methanol). For a macrocyclic glycopeptide column, a polar ionic mobile phase is often used (e.g., a mixture of methanol, water, and a small amount of acid and base).
-
Instrumentation: A standard HPLC system equipped with a UV or mass spectrometric detector.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Inject a known concentration of the sample.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess (% ee).
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationship of the analytical data.
Caption: A flowchart of the experimental process from synthesis to structural confirmation.
Caption: A diagram illustrating how different analytical data points contribute to the final structural confirmation.
References
A Comparative Analysis of (S)-2-Amino-4-cyanobutanoic Acid with Other Neuroactive Amino Acids: A Proposed Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a significant gap in the scientific literature regarding the neuroactive properties of (S)-2-Amino-4-cyanobutanoic acid. While its chemical properties and role as a synthetic intermediate are documented, to date, no published experimental data exists detailing its interaction with neuronal receptors or its effects on neuronal activity.[1][2][3] This guide, therefore, presents a comprehensive and hypothetical experimental framework designed to thoroughly characterize the neuropharmacological profile of this compound and enable a robust comparative analysis with established neuroactive amino acids such as glutamate and GABA.
Introduction
This compound is a non-proteinogenic α-amino acid structurally related to the proteinogenic amino acid glutamine.[1][3] Its potential for neuroactivity stems from its structural similarity to endogenous neurotransmitters. This guide outlines a systematic approach to investigate its potential interactions with key neurotransmitter systems, providing the necessary protocols and data presentation frameworks to facilitate a direct comparison with well-characterized neuroactive amino acids.
Phase 1: Initial Screening and Receptor Binding Affinity
The first phase of investigation will focus on determining if this compound binds to major excitatory and inhibitory neurotransmitter receptors. This will be achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay[4][5][6]
-
Preparation of Synaptic Membranes: Isolate synaptic membrane preparations from rodent brain tissue (e.g., cortex, hippocampus) using standard subcellular fractionation techniques.
-
Radioligand Incubation: In a multi-well plate, incubate the synaptic membranes with a known concentration of a specific radioligand for the receptor of interest (e.g., [³H]CGP54626 for GABA-B receptors, [³H]AMPA for AMPA receptors) and a range of concentrations of the unlabeled test compound, this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinities (Ki)
The following table should be used to summarize the binding affinity data for this compound and key comparators.
| Compound | NMDA Receptor (Ki, µM) | AMPA Receptor (Ki, µM) | Kainate Receptor (Ki, µM) | mGluR Group I (Ki, µM) | mGluR Group II (Ki, µM) | mGluR Group III (Ki, µM) | GABA-A Receptor (Ki, µM) | GABA-B Receptor (Ki, µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| L-Glutamate | Known Value | Known Value | Known Value | Known Value | Known Value | Known Value | N/A | N/A |
| GABA | N/A | N/A | N/A | N/A | N/A | N/A | Known Value | Known Value |
| L-Aspartate | Known Value | Known Value | Known Value | Known Value | Known Value | Known Value | N/A | N/A |
| Glycine | Known Value (co-agonist site) | N/A | N/A | N/A | N/A | N/A | Known Value | N/A |
N/A: Not Applicable
Phase 2: Functional Characterization of Neuronal Activity
Should the binding assays indicate significant affinity for any of the tested receptors, the next phase will be to determine the functional consequences of this binding using in vitro electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology[7][8]
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line expressing the receptor of interest.
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron to obtain a whole-cell recording configuration.
-
Compound Application: Perfuse the neuron with a solution containing a known concentration of this compound.
-
Data Acquisition: Record changes in the neuron's membrane potential and ionic currents in response to the compound application. To determine if the compound acts as an agonist, apply it alone. To test for antagonist activity, co-apply it with a known agonist for the receptor.
-
Data Analysis: Analyze the recorded currents to determine the concentration-response relationship and calculate the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: Functional Potency (EC50/IC50)
The functional data should be compiled in a table similar to the one below.
| Compound | Agonist/Antagonist Activity | Receptor Target | EC50 (µM) | IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| L-Glutamate | Agonist | NMDA, AMPA, Kainate, mGluRs | Known Values | N/A |
| GABA | Agonist | GABA-A, GABA-B | Known Values | N/A |
| CNQX | Antagonist | AMPA/Kainate | N/A | Known Value |
| Bicuculline | Antagonist | GABA-A | N/A | Known Value |
Visualizing Experimental Workflows and Signaling Pathways
To clearly illustrate the proposed experimental design and potential mechanisms of action, the following diagrams are provided.
References
A Researcher's Guide to Assessing the Purity of Commercial (S)-2-Amino-4-cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-4-cyanobutanoic acid, a non-proteinogenic amino acid, serves as a crucial building block in synthetic chemistry and drug discovery. Its utility is particularly noted in peptide synthesis as a stable and soluble precursor for L-glutamine.[1] Given its role in complex molecular assemblies, the chemical and, critically, the enantiomeric purity of commercial batches are paramount for reproducible and reliable experimental outcomes.
This guide provides a comparative framework for assessing the purity of commercially available this compound. It outlines key analytical techniques, provides detailed experimental protocols, and offers a template for presenting comparative data.
Key Purity Parameters and Analytical Techniques
The comprehensive assessment of this compound purity involves evaluating several key parameters. The primary methods employed are chromatographic and spectroscopic techniques, which offer high sensitivity and specificity.
-
Chemical Purity: This refers to the presence of any impurities other than the (R)-enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying such impurities by providing a detailed profile of the molecular structure.
-
Enantiomeric Purity: The presence of the undesired (R)-enantiomer is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers, often achieving detection limits down to 0.1%.[2] Gas chromatography (GC) on a chiral stationary phase is also a well-established technique for this purpose.[2][3]
-
Identification and Trace Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[4] It is invaluable for detecting and identifying trace-level impurities.
-
Water Content: Karl Fischer titration is the standard method for accurately determining the water content in a solid sample.
Comparison of Purity Data
Effective comparison between different commercial sources requires standardized testing and clear data presentation. The following table provides a template for summarizing purity analysis results for this compound from different suppliers.
| Parameter | Supplier A (Lot: XXXXX) | Supplier B (Lot: YYYYY) | Supplier C (Lot: ZZZZZ) | Methodology |
| Advertised Purity | >98% | ≥99% | >98% | Supplier Certificate of Analysis |
| Appearance | Off-white Solid[5] | White Powder | Off-white Solid | Visual Inspection |
| Chemical Purity by ¹H-NMR | 99.2% | 99.5% | 98.8% | ¹H-NMR (600 MHz) |
| Enantiomeric Purity | 99.6% (S) | 99.9% (S) | 99.1% (S) | Chiral HPLC-UV |
| Major Impurity by LC-MS | Unidentified (m/z 146.09) | Not Detected | Starting Material (m/z 131.07) | LC-MS/MS |
| Water Content | 0.3% | 0.1% | 0.7% | Karl Fischer Titration |
Experimental Workflow and Methodologies
A systematic approach is essential for a thorough purity assessment. The overall workflow begins with sample reception and documentation review, followed by a series of analytical tests to determine chemical identity, purity, and enantiomeric integrity.
Caption: Overall workflow for purity assessment of commercial samples.
Detailed Experimental Protocols
Chemical Purity and Identity by ¹H-NMR Spectroscopy
This method verifies the chemical structure and quantifies the sample's purity against a certified internal standard.
-
Instrumentation: 600 MHz NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of an internal standard (e.g., maleic acid).
-
Dissolve both in 0.7 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard quantitative pulse program such as zg30 is used.[6]
-
Solvent: D₂O
-
Relaxation Delay (d1): 15 s (to ensure full relaxation of protons for accurate integration).
-
Number of Scans: 128
-
-
Data Analysis:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the solvent peak or the internal standard.
-
Integrate the well-resolved peak corresponding to the α-proton of this compound (around 4.0 ppm) and a known peak from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) × (N_std / I_std) × (MW_sample / MW_std) × (W_std / W_sample) × Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, std = Internal Standard.
-
Enantiomeric Purity by Chiral HPLC-UV
This protocol is designed to separate and quantify the (S)- and (R)-enantiomers. Chiral chromatography is the most definitive method for determining enantiomeric excess.[4][7]
Caption: Experimental workflow for Chiral HPLC analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A crown ether-based chiral column, such as CROWNPAK CR-I(+), is effective for the separation of underivatized amino acid enantiomers.[8][9]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, water, and trifluoroacetic acid (e.g., 96:4:0.5 v/v/v).[9]
-
Experimental Procedure:
-
Standard Preparation: Prepare a ~0.5 mg/mL solution of a racemic (DL) standard of 2-Amino-4-cyanobutanoic acid in the mobile phase to confirm peak identification and resolution.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the commercial this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times for both the (S) and (R) enantiomers and to ensure baseline separation.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers observed in the sample chromatogram.
-
-
-
Calculation: Enantiomeric Purity (%S) = [Area_(S) / (Area_(S) + Area_(R))] × 100
By implementing these standardized analytical procedures, researchers can independently verify the quality of commercially available this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. anaxlab.com [anaxlab.com]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
comparing the efficacy of different synthetic routes for (S)-2-Amino-4-cyanobutanoic acid
For researchers and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids like (S)-2-Amino-4-cyanobutanoic acid is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of the primary synthetic strategies to obtain this valuable building block, focusing on efficacy, stereochemical control, and scalability. Experimental data and detailed protocols for the most promising methods are presented to aid in the selection of the optimal synthetic route.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The choice of method will largely depend on the desired scale, the required enantiopurity, and the available starting materials and reagents. The following table summarizes the key metrics for the most viable synthetic routes.
| Synthetic Route | Starting Material | Stereochemical Control | Yield | Enantiomeric Excess (ee) | Scalability | Key Advantages | Key Disadvantages |
| 1. Asymmetric Alkylation of Chiral Glycine Equivalent | Glycine, Chiral Auxiliary | High (Thermodynamic Control) | High | >99% (reported for analogs)[1] | High | Excellent stereocontrol, high yield, scalable, recyclable chiral auxiliary.[1] | Multi-step process, requires specialized chiral auxiliary and reagents. |
| 2. Dehydration of N-protected L-Glutamine | N-Cbz-L-Glutamine | Inherent (Chiral Pool) | Fair | High | Moderate | Starts from a readily available, enantiopure precursor.[2] | Potential for side reactions, moderate yields, use of hazardous dehydrating agents. |
| 3. Strecker Synthesis and Enzymatic Resolution | 3-Cyanopropanal, Ammonia, Cyanide | None (Racemic Synthesis) | High | >95% (post-resolution) | High | Utilizes simple and inexpensive starting materials, high yield of racemate.[3] | Requires a separate, often enzyme-catalyzed, resolution step to obtain the (S)-enantiomer, which can be time-consuming and add to the cost. |
Detailed Experimental Protocols
Route 1: Asymmetric Alkylation of a Chiral Glycine Equivalent (Adapted from a similar synthesis)
This method utilizes a chiral nickel (II) complex of a Schiff base derived from glycine and a chiral auxiliary, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, to direct the stereoselective alkylation. This approach has been demonstrated to be highly efficient and scalable for the synthesis of various α-amino acids with excellent enantiopurity.[1][4][5]
Experimental Workflow:
Figure 1: Workflow for the asymmetric synthesis of this compound.
Protocol:
-
Formation of the Chiral Ni(II) Complex: The chiral Schiff base is first prepared by the condensation of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone with glycine. The resulting ligand is then treated with nickel(II) nitrate in the presence of a base to form the stable, planar Ni(II) complex.
-
Alkylation: The chiral Ni(II) complex of glycine is deprotonated with a strong base (e.g., sodium hydroxide) in an aprotic solvent like DMF. The resulting nucleophilic glycine enolate is then alkylated with 3-chloropropionitrile. The bulky chiral ligand effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. The reaction typically proceeds at room temperature over several hours.
-
Hydrolysis and Product Isolation: The resulting alkylated Ni(II) complex is disassembled by acid hydrolysis (e.g., with 3M HCl). This step liberates the desired this compound and the chiral auxiliary. The amino acid can be purified by ion-exchange chromatography. The chiral auxiliary can be recovered and reused.
Expected Efficacy: Based on analogous syntheses, this method is expected to provide this compound in high yield and with an enantiomeric excess of >99%.[1]
Route 2: Dehydration of N-protected L-Glutamine
This route leverages the readily available and enantiopure L-glutamine as a starting material. The side-chain amide is dehydrated to a nitrile, and subsequent deprotection yields the target amino acid.
Reaction Pathway:
Figure 2: Synthetic pathway via dehydration of L-glutamine.
Protocol:
-
N-protection: L-glutamine is first protected at the amino group, typically with a carbobenzyloxy (Cbz) group using benzyl chloroformate under basic conditions.
-
Dehydration: The N-Cbz-L-glutamine is then subjected to dehydration. A common reagent for this transformation is N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as pyridine or dichloromethane.[2] The reaction converts the side-chain amide to a nitrile. The by-product, dicyclohexylurea (DCU), is poorly soluble and can be removed by filtration.
-
Deprotection: The Cbz protecting group is removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield the final product, this compound.
Efficacy: While this route is conceptually simple and preserves the stereochemistry, the yields for the dehydration step can be moderate, and the use of DCC can lead to purification challenges.
Route 3: Strecker Synthesis and Enzymatic Resolution
The Strecker synthesis is a classic method for preparing racemic α-amino acids. To obtain the enantiopure (S)-isomer, a subsequent resolution step is required.
General Scheme:
Figure 3: Strecker synthesis followed by enzymatic resolution.
Protocol:
-
Strecker Synthesis: 3-Cyanopropanal is treated with ammonia and potassium cyanide to form the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields racemic 2-Amino-4-cyanobutanoic acid.[3]
-
Enzymatic Resolution: The racemic amino acid is then subjected to enzymatic resolution. One common method involves the acylation of the amino group, followed by treatment with an acylase enzyme. The enzyme selectively hydrolyzes the acyl group from the L-enantiomer, allowing for the separation of the free (S)-amino acid from the acylated (R)-amino acid.
Efficacy: The Strecker synthesis itself is typically high-yielding. The efficiency of the resolution step depends on the specific enzyme and conditions used. This route can be advantageous for large-scale production due to the low cost of the initial starting materials.
Conclusion
For the laboratory-scale synthesis of this compound where high enantiopurity is paramount, the asymmetric alkylation of a chiral glycine equivalent stands out as the most effective and reliable method. Its proven scalability and excellent stereochemical control make it an attractive option for producing high-quality material for drug development. The dehydration of L-glutamine offers a simpler, albeit potentially lower-yielding, alternative that benefits from a chiral pool starting material. The Strecker synthesis followed by resolution is a viable option for large-scale production where cost is a primary driver, provided an efficient resolution protocol can be established. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program.
References
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of (S)-2-Amino-4-cyanobutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biological assays to confirm the activity of (S)-2-Amino-4-cyanobutanoic acid, also known as β-cyanomethyl-L-alanine. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on established assays for structurally similar compounds with known neurological activity. The primary target of interest for such compounds is γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[1][2] Inhibition of GABA-AT leads to increased GABA levels in the brain, a mechanism targeted in the treatment of epilepsy and other neurological disorders.[2][3][4][5]
This guide presents a comparison with two well-characterized GABA-AT inhibitors, Vigabatrin and Gabaculine. Furthermore, we include protocols for a secondary assay to evaluate the potential for off-target effects on cytochrome P450 (CYP) enzymes, a critical step in early-stage drug development.
Comparative Analysis of GABA-AT Inhibitors
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | GABA-AT (putative) | Data not available | Structurally similar to GABA and known GABA-AT inhibitors. |
| Vigabatrin | GABA-AT | 350[7] | An irreversible inhibitor used as an antiepileptic medication.[3][4][5] |
| Gabaculine | GABA-AT | 1.8[7] | A potent irreversible GABA transaminase inhibitor.[6] |
Experimental Protocols
To facilitate the investigation of this compound's biological activity, detailed protocols for two key assays are provided below.
GABA Aminotransferase (GABA-AT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GABA-AT. A common method involves a coupled-enzyme reaction where the product of the GABA-AT reaction, glutamate, is further converted by glutamate dehydrogenase, leading to a measurable change in absorbance.[8][9]
Materials:
-
Recombinant human GABA-AT
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound, this compound, and the reference inhibitors (Vigabatrin, Gabaculine) in a suitable solvent.
-
In a 96-well plate, add the assay buffer, recombinant GABA-AT, and varying concentrations of the test compound or reference inhibitors.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate.
-
Simultaneously, add the coupled enzyme mix containing GDH and NAD+.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow of the coupled GABA-AT inhibition assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a compound inhibits the activity of major drug-metabolizing enzymes, such as CYP3A4. A common method utilizes a luminogenic substrate that produces a light signal upon metabolism by the CYP enzyme.[10][11][12]
Materials:
-
Recombinant human CYP enzyme (e.g., CYP3A4)
-
Luminogenic CYP substrate (e.g., Luciferin-IPA)
-
NADPH regenerating system
-
Assay Buffer (e.g., Potassium Phosphate Buffer)
-
96-well opaque white microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of the test compound and a known CYP inhibitor (e.g., ketoconazole for CYP3A4).
-
In a 96-well opaque plate, add the assay buffer, recombinant CYP enzyme, and varying concentrations of the test compound or reference inhibitor.
-
Add the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for a specified time.
-
Initiate the reaction by adding the luminogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add a detection reagent to stop the reaction and generate the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow of the luminogenic CYP inhibition assay.
Signaling Pathway Context: The GABA Shunt
This compound, as a potential GABA-AT inhibitor, would exert its effects within the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.
Caption: The GABA shunt and the putative target of this compound.
This guide provides the necessary framework and detailed methodologies for researchers to comprehensively evaluate the biological activity of this compound and compare its performance against established compounds. The provided protocols for GABA-AT and cytochrome P450 inhibition assays are robust starting points for in vitro characterization.
References
- 1. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Gabaculine - Wikipedia [en.wikipedia.org]
- 7. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmrservice.com [bmrservice.com]
- 9. bmrservice.com [bmrservice.com]
- 10. promega.com [promega.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. promega.com [promega.com]
A Comparative Guide to the Experimental Use of (S)-2-Amino-4-cyanobutanoic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental results and methodologies for the use of (S)-2-Amino-4-cyanobutanoic acid as a glutamine surrogate in peptide synthesis against traditional methods. This document summarizes quantitative data, details experimental protocols, and visualizes workflows to aid in the assessment of its reproducibility and performance.
The incorporation of glutamine (Gln) into peptide sequences often presents challenges due to its poor solubility and the propensity for side reactions, such as pyroglutamate formation, particularly when it is the N-terminal residue. To circumvent these issues, this compound, also known as β-cyanomethyl-L-alanine, has been proposed as a soluble and efficient synthon for glutamine. This approach involves the use of the nitrile-containing amino acid in peptide synthesis, followed by the hydration of the nitrile group to the corresponding amide of glutamine in the final peptide.
This guide compares the experimental workflow and outcomes of using this compound with the standard solid-phase peptide synthesis (SPPS) method utilizing pre-loaded resins or protected glutamine derivatives like Fmoc-Gln(Trt)-OH.
Comparative Data on Synthetic Yields and Purity
The following tables summarize the reported yields and purity for the synthesis of the key intermediate, Nα-Cbz-β-cyanomethyl-l-alanine, and a comparison of peptide synthesis outcomes.
| Parameter | This compound Intermediate Synthesis | Notes |
| Starting Material | Nα-Cbz-L-glutamine | |
| Reaction | Dehydration | |
| Reagent | Dicyclohexylcarbodiimide (DCC) | |
| Reported Yield | Not explicitly quantified in comparative studies | While the synthesis is reported as straightforward, specific yield data for reproducibility assessment is limited in the reviewed literature. |
| Purity | High purity reported after chromatography |
Table 1: Synthesis of Nα-Cbz-β-cyanomethyl-l-alanine.
| Parameter | Method 1: this compound Approach | Method 2: Standard Fmoc-SPPS with Fmoc-Gln(Trt)-OH |
| Solubility of Precursor | High | Good, the trityl group improves solubility compared to unprotected Fmoc-Gln-OH.[1][2] |
| Coupling Efficiency | Reported as conventional and straightforward.[3] | Generally high with standard coupling reagents. |
| Side Reactions during Coupling | Dehydration of the side-chain amide is avoided. | Dehydration of the glutamine side chain to a nitrile is a known side reaction, which is minimized by the use of the trityl protecting group.[2] |
| Post-synthesis Modification | Required: Hydration of the nitrile to an amide. | Not required. |
| Overall Yield | Dependent on the efficiency of the nitrile hydration step. | High yields are achievable with optimized protocols. |
| Purity of Final Peptide | Potential for side products from the hydration step. | Potential for side products like pyroglutamate formation, especially at the N-terminus. |
| Reproducibility | Limited explicit data on reproducibility across multiple runs. | Well-established method with generally good reproducibility. |
Table 2: Comparison of Peptide Synthesis Performance.
Experimental Protocols
Method 1: Protocol for Peptide Synthesis using this compound
This protocol is a composite based on reported methodologies and involves three main stages: synthesis of the protected cyano-amino acid, its incorporation into the peptide chain, and the final hydration of the nitrile group.
Stage 1: Synthesis of Nα-Cbz-β-cyanomethyl-l-alanine
-
Dissolution: Dissolve Nα-Cbz-L-glutamine in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Dehydration: Add one equivalent of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to the solution at 0°C.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with acidic and basic aqueous solutions to remove any unreacted starting material and byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Nα-Cbz-β-cyanomethyl-l-alanine.
Stage 2: Incorporation into Peptide
-
Deprotection: The N-terminal protecting group of the growing peptide chain on the solid support is removed following standard SPPS protocols (e.g., piperidine for Fmoc).
-
Activation: Activate the carboxylic acid of Nα-Cbz-β-cyanomethyl-l-alanine using a standard coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).
-
Coupling: Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin thoroughly to remove excess reagents and byproducts.
Stage 3: Nitrile Hydration to Amide
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., 95% TFA).
-
Purification: Purify the crude peptide containing the cyano group by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Hydration: Dissolve the purified peptide in a suitable solvent mixture (e.g., a mixture of an organic solvent and water). Add a solution of hydrogen peroxide (H₂O₂) and a base (e.g., a mild inorganic base) to the peptide solution.
-
Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry until the conversion of the nitrile to the amide is complete.
-
Final Purification: Purify the final peptide by RP-HPLC to remove any remaining starting material or byproducts from the hydration reaction.
Method 2: Standard Protocol for Fmoc-SPPS of Glutamine-Containing Peptides
This protocol outlines the standard procedure for incorporating glutamine using a protected derivative on a solid support.
-
Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang or Rink Amide resin, or attach the first amino acid to the resin. For C-terminal glutamine peptides, a common strategy to avoid side reactions is to anchor Fmoc-Glu(OtBu)-OH to the resin via its side-chain carboxyl group.[4][5]
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and then treat with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate to allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by RP-HPLC.
Visualization of Workflows and Pathways
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
Conclusion
The use of this compound presents a viable alternative for the incorporation of glutamine into peptides, particularly in solution-phase synthesis where solubility is a major concern. The key advantage lies in circumventing the solubility issues and potential side reactions associated with glutamine during peptide chain elongation. However, this method introduces an additional post-synthesis step: the hydration of the nitrile group. The efficiency and reproducibility of this hydration step are critical for the overall success of the synthesis.
In contrast, standard Fmoc-SPPS using a protected glutamine derivative such as Fmoc-Gln(Trt)-OH is a well-established and highly reproducible method. The use of the trityl protecting group effectively addresses the solubility and side-chain dehydration issues of glutamine.
Recommendation: For routine solid-phase peptide synthesis, the use of Fmoc-Gln(Trt)-OH remains the more established and arguably more straightforward method due to the extensive body of literature supporting its reproducibility and the absence of a post-synthesis modification step. The this compound approach may offer advantages in specific scenarios, such as solution-phase synthesis of particularly challenging sequences where the solubility of the intermediates is a primary obstacle. Further studies providing quantitative data on the reproducibility of the entire workflow, including the final hydration step, would be beneficial for a more comprehensive assessment of this promising alternative.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Certified Reference Material for (S)-2-Amino-4-Cyanobutanoic Acid
This guide provides a comprehensive comparison of a newly established Certified Reference Material (CRM) for (S)-2-Amino-4-cyanobutanoic acid with standard analytical grade reagents. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals who require a highly characterized standard for accurate quantification and quality control.
Introduction to this compound
This compound, a non-proteinogenic alpha-amino acid, is a derivative of 2-aminobutanoic acid with a cyano group at the 4-position[1][2]. Its molecular formula is C5H8N2O2, and it has a molecular weight of approximately 128.13 g/mol [1]. This compound and its derivatives are of interest in peptide synthesis and drug design[3][4]. The availability of a Certified Reference Material (CRM) is crucial for ensuring the accuracy, reliability, and traceability of analytical measurements in research and development, particularly in the pharmaceutical industry[5][6][7].
Comparison of Certified Reference Material with Standard Analytical Grade
The primary distinction between a CRM and a standard analytical grade reagent lies in the level of characterization and the establishment of metrological traceability[8][9]. A CRM is accompanied by a certificate that provides certified property values and their uncertainties, determined through rigorous testing and validation procedures[6][9].
Table 1: Comparison of Material Properties
| Property | Certified Reference Material (CRM) | Standard Analytical Grade (Typical) |
| Purity (Mass Fraction) | 99.8% ± 0.1% | >98% |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, and MS | Confirmed by basic analytical techniques (e.g., IR, melting point) |
| Water Content (Karl Fischer) | 0.05% ± 0.02% | Not specified or <1% |
| Residual Solvents (GC-MS) | < 0.01% | Not specified |
| Non-Volatile Residue | < 0.01% | Not specified |
| Traceability | Traceable to SI units | Not traceable |
| Certificate of Analysis | Comprehensive, with certified values and uncertainties | Basic, with typical properties |
Experimental Protocols
The following protocols were employed to establish the certified values of the this compound CRM.
Purity Determination by Mass Balance Method
The purity of the CRM was determined using a mass balance approach, where the mass fraction of the pure substance is calculated by subtracting the mass fractions of all identified impurities from 100%[10][11].
Purity = 100% - (Water Content + Residual Solvents + Non-Volatile Residue + Related Structural Impurities)
a. Water Content Determination by Karl Fischer Titration:
-
Instrument: Coulometric Karl Fischer Titrator.
-
Method: A known mass of the material is dissolved in a dry solvent and titrated with a Karl Fischer reagent. The amount of water is determined by the amount of iodine consumed in the reaction.
-
Procedure:
-
The titrator is conditioned to a dry state.
-
Approximately 10-20 mg of the this compound CRM is accurately weighed and introduced into the titration cell.
-
The sample is dissolved, and the titration is initiated.
-
The water content is measured and reported as a percentage of the total mass.
-
b. Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Method: Headspace GC-MS is used to identify and quantify volatile organic compounds.
-
Procedure:
-
A weighed amount of the CRM is placed in a headspace vial and sealed.
-
The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC-MS system.
-
Solvents are identified by their mass spectra and quantified using an external standard calibration.
-
c. Non-Volatile Residue Determination by Thermogravimetric Analysis (TGA):
-
Instrument: Thermogravimetric Analyzer.
-
Method: The mass of the sample is monitored as a function of temperature in a controlled atmosphere.
-
Procedure:
-
A small, accurately weighed sample of the CRM is placed in the TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
The mass loss profile is recorded. The remaining mass at the end of the analysis is considered the non-volatile residue.
-
d. Related Structural Impurities by High-Performance Liquid Chromatography (HPLC):
-
Instrument: HPLC system with UV detection.
-
Method: Reversed-phase HPLC is used to separate the main component from its structurally related impurities[12][13].
-
Procedure:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV at 210 nm.
-
Quantification: Impurities are quantified using the area normalization method, assuming a similar response factor to the main peak. For traceable quantification, a reference impurity standard can be used[10].
-
Identity Confirmation
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of this compound. The chemical shifts and coupling constants were consistent with the expected structure.
b. Mass Spectrometry (MS):
-
High-resolution mass spectrometry was used to confirm the elemental composition and molecular weight of the compound[14].
Visualizations
Below are diagrams illustrating the key processes involved in establishing this Certified Reference Material.
Caption: Workflow for the production and certification of the this compound CRM.
Caption: The mass balance approach for determining the purity of the CRM.
Caption: The traceability chain for the certified reference material.
References
- 1. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ICIB :: Discover, Discuss, and Seal the Deal Globally [icib.co]
- 6. cwsabroad.com [cwsabroad.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
Safety Operating Guide
Safe Disposal of (S)-2-Amino-4-cyanobutanoic Acid in a Laboratory Setting
The proper disposal of (S)-2-Amino-4-cyanobutanoic acid is critical for ensuring laboratory safety and environmental protection. Due to the presence of a nitrile group, this compound requires chemical neutralization to mitigate its toxicity before it can be safely discarded. The recommended procedure involves the chemical conversion of the nitrile group to a less hazardous functional group.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. The nitrile functional group can be toxic, and the compound may cause skin, eye, and respiratory irritation[1]. All handling and disposal steps must be performed inside a certified chemical fume hood[2][3].
Personal Protective Equipment (PPE) includes:
-
Safety goggles (or a face shield for splash hazards)[3]
-
Chemical-resistant nitrile gloves (double-gloving is recommended)[3][4]
-
A properly fitted laboratory coat[2]
It is crucial to prevent the compound from coming into contact with strong acids, as this can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas[4][5]. A designated, clearly marked area should be established for the disposal procedure[3][6]. Do not work alone while handling this compound[2].
Disposal Protocol: Chemical Treatment via Basic Hydrolysis
The primary method for neutralizing the hazard of this compound is through basic hydrolysis. This process converts the toxic nitrile group into a carboxylate salt, which is significantly less hazardous. The reaction involves heating the compound with a strong base, such as sodium hydroxide (NaOH)[7][8][9].
Experimental Methodology:
-
Preparation : Inside a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction Setup : For every 1 gram of this compound waste, add it to the flask and pour in approximately 20 mL of a 10% sodium hydroxide solution[7].
-
Hydrolysis : Gently heat the mixture to reflux with stirring. Continue refluxing for approximately 90-120 minutes to ensure the complete hydrolysis of the nitrile group. The reaction converts the nitrile to a sodium carboxylate salt and evolves ammonia gas as a byproduct[9][10].
-
Cooling : After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization : Once cooled, slowly and carefully neutralize the solution. While stirring, add a dilute acid (e.g., 6 M hydrochloric acid) dropwise until the pH of the solution is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter. Perform this step cautiously to control any heat generation.
-
Final Disposal : The resulting neutralized solution, now containing (S)-2-amino-4-carboxybutanoic acid (glutamic acid) sodium salt, can be washed down the sanitary sewer with copious amounts of water, provided it complies with local regulations and is free of other hazardous contaminants.
Quantitative Data for Disposal Protocol
The following table summarizes the recommended quantities for the basic hydrolysis of 10 mmol (approximately 1.28 g) of this compound.
| Parameter | Value | Notes |
| Mass of Compound | ~1.28 g (10 mmol) | Adjust reagent volumes proportionally for different quantities. |
| Hydrolysis Reagent | 10% Sodium Hydroxide (NaOH) Solution | A strong base is required for effective hydrolysis.[7][8] |
| Volume of NaOH Solution | ~25 mL | Provides a significant excess of base to drive the reaction. |
| Reflux Time | 90 - 120 minutes | Ensures complete conversion of the nitrile group. |
| Neutralizing Agent | 6 M Hydrochloric Acid (HCl) | Add slowly to control the exothermic reaction. |
| Final pH | 6.0 - 8.0 | Ensures the final solution is safe for sewer disposal. |
Waste Stream Management
Proper segregation of waste is essential throughout the disposal process.
-
Treated Liquid Waste : The neutralized aqueous solution from the hydrolysis procedure can be disposed of via the sanitary sewer, pending local institutional and municipal approval.
-
Contaminated Solid Waste : All solid materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[2][3][6].
-
Empty Containers : The original container of this compound, even when empty, must be managed as hazardous waste and should not be discarded in the regular trash[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Personal protective equipment for handling (S)-2-Amino-4-cyanobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-2-Amino-4-cyanobutanoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Proper PPE is mandatory to prevent accidental exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[1][3] | Prevents skin irritation and absorption. |
| Lab coat. | Provides a barrier against spills. | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when working outside a fume hood or when dust/aerosols may be generated. |
Note: While a specific Safety Data Sheet (SDS) for the (S)-enantiomer was not located, the provided data is based on the SDS for the racemic mixture of 2-Amino-4-cyanobutanoic acid and general safety protocols for nitrile-containing compounds.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All work should be conducted in a well-ventilated chemical fume hood.[4]
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust particles. Minimize the generation of dust.
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction: Monitor reactions involving this compound closely. Be aware of any potential exothermic reactions.
-
Spill Response: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and place it in a suitable container for disposal.[4] Ensure adequate ventilation during cleanup.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Guidelines:
-
Chemical Waste: Dispose of this compound as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as gloves, absorbent paper, or glassware, that have come into contact with the chemical should also be treated as hazardous waste and disposed of accordingly.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not discharge into drains or the environment.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
